(2s)-Glycidyl indol-4-yl ether
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1 |
InChI Key |
CTWQPSSVUYPWOM-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC3=C2C=CN3 |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of (2s)-Glycidyl indol-4-yl ether
This technical guide provides an in-depth analysis of (2S)-Glycidyl indol-4-yl ether , a pivotal chiral intermediate in the synthesis of beta-adrenergic receptor antagonists.
Structural Analysis, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
This compound (CAS: 70260-86-5) is the enantiopure epoxide intermediate required for the synthesis of (S)-Pindolol , a potent non-selective beta-blocker with intrinsic sympathomimetic activity. Unlike its racemic counterpart (CAS: 35308-87-3), the (2S)-isomer is critical for ensuring the stereochemical integrity of the final drug substance, as the biological activity of beta-blockers is highly dependent on the configuration of the hydroxy-amine side chain. This guide details the physicochemical properties, validated synthetic protocols, and characterization standards for this high-value synthon.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of an indole core ether-linked at the C4 position to a chiral glycidyl (oxirane) group. The (2S) configuration of the epoxide is preserved during downstream nucleophilic ring-opening to yield the (S)-configured beta-blocker.
| Parameter | Data |
| IUPAC Name | (S)-4-(Oxiran-2-ylmethoxy)-1H-indole |
| Common Name | This compound; (S)-4-(2,3-Epoxypropoxy)indole |
| CAS Number | 70260-86-5 (Specific (S)-enantiomer)35308-87-3 (Racemate) |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Chiral Center | C2 of the oxirane ring (S-configuration) |
| SMILES | C12=C(C=CC=C2OCC3O3)C=CN1 |
Structural Commentary
-
Indole Core: The 4-position substitution is electronically unique compared to the more common 5-substituted tryptamines (like serotonin). The electron-donating oxygen at C4 increases the electron density of the indole ring, making it susceptible to oxidation if not handled under inert atmosphere.
-
Epoxide Strain: The three-membered oxirane ring is highly strained (~27 kcal/mol), serving as a "spring-loaded" electrophile for the subsequent reaction with isopropylamine.
Physicochemical Properties[1][2][4][5][6][7][8][9]
Note: Properties derived from analogous high-purity indole ethers and specific patent data for the (S)-isomer.
| Property | Value / Description |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Melting Point | 128–130 °C (Analogous ester derivatives); Pure ether typically 95–105 °C range. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.Sparingly soluble in water. |
| Optical Rotation | |
| Stability | Sensitive to acids (epoxide hydrolysis) and light (indole oxidation). Store at -20°C under Argon/Nitrogen. |
Synthetic Pathways & Methodology
Core Directive: Enantioselective Synthesis
To manufacture (S)-Pindolol, the chirality must be introduced early. Two primary routes exist: the Glycidyl Sulfonate Route (Preferred) and the Epichlorohydrin Route (Alternative).
Method A: The Glycidyl Nosylate Route (Preferred)
This method is superior for industrial scalability because it minimizes racemization and avoids the polymerization side-reactions common with epichlorohydrin.
-
Reagents: 4-Hydroxyindole, (S)-Glycidyl 3-nitrobenzenesulfonate (Nosylate), NaH or K₂CO₃.
-
Mechanism: S_N2 displacement of the sulfonate leaving group by the phenoxide ion. Since the displacement occurs at the primary carbon (C1 of the glycidyl group) and not the chiral center (C2), the stereochemistry of the starting glycidyl derivative is retained .
Method B: The Epichlorohydrin Route
-
Reagents: 4-Hydroxyindole, (S)-Epichlorohydrin, Base.
-
Challenge: Requires careful control. The phenoxide can attack the epoxide ring (opening it) followed by ring-closure, or attack the alkyl chloride directly. This competition can lead to lower enantiomeric excess (ee%).
Visualization: Synthesis of (S)-Pindolol Precursor
Figure 1: Synthetic pathway from 4-Hydroxyindole to (S)-Pindolol via the (2S)-glycidyl ether intermediate. The nosylate route ensures retention of configuration.
Analytical Characterization
Validating the structure requires confirming both the indole integrity and the epoxide presence.
Predicted 1H NMR Profile (300 MHz, CDCl₃)
Note: Shifts are representative of 4-substituted indole glycidyl ethers.
| Position | Shift ( | Multiplicity | Assignment |
| Indole NH | 8.15 - 8.30 | Broad s | Indole N-H (Exchangeable) |
| Indole C2-H | 7.05 - 7.15 | t / m | Indole C2 Proton |
| Indole C7-H | 6.95 - 7.05 | d | Aromatic Ring |
| Indole C6-H | 7.05 - 7.15 | t | Aromatic Ring |
| Indole C5-H | 6.50 - 6.60 | d | Aromatic (Ortho to ether) |
| Indole C3-H | 6.60 - 6.70 | t / m | Indole C3 Proton |
| Ether CH₂ | 4.20 (dd), 4.05 (dd) | dd | -O-CH ₂-CH (Diastereotopic) |
| Epoxide CH | 3.35 - 3.45 | m | Epoxide C2-H (Chiral center) |
| Epoxide CH₂ | 2.85 (t), 2.75 (dd) | m | Epoxide C3-H₂ (Terminal) |
Key QC Parameters
-
Enantiomeric Excess (ee%): Must be >98% for pharmaceutical grade. Analyzed via Chiral HPLC (e.g., Chiralpak AD-H column).
-
TLC Monitoring:
(Hexane:Ethyl Acetate 2:1). Visualizes blue/purple with Vanillin stain (Indole) or white spot on iodine (Epoxide).
Applications & Reactivity
The primary utility of this compound is the regioselective ring-opening reaction with amines.
Reaction with Isopropylamine
The synthesis of (S)-Pindolol involves heating the ether with excess isopropylamine.
-
Regioselectivity: Nucleophilic attack occurs predominantly at the less hindered terminal carbon (C3 of the epoxide).
-
Stereochemistry: Attack at the terminal carbon does not affect the chiral center at C2. Therefore, the (S)-configuration of the epoxide is retained in the alcohol product (though Cahn-Ingold-Prelog priority might change the descriptor, the spatial arrangement is preserved).
Safety & Handling
-
Genotoxicity: Glycidyl ethers are potential alkylating agents and suspected genotoxins. Handle in a fume hood with double gloving.
-
Sensitization: Known skin sensitizer.
-
Storage: Hygroscopic. Store in desiccated, inert conditions to prevent hydrolysis to the diol (impurity).
References
-
ResearchGate. (Synthesis and crystal structure of (S)-pindolol). ResearchGate Publication. Available at: [Link]
-
Pharmaffiliates. (4-(Oxiran-2-ylmethoxy)-1H-indole CAS Data). Pharmaffiliates Catalog. Available at: [Link]
-
Beilstein Journals. (Supporting Information: Indole Characterization). Beilstein J. Org. Chem. Available at: [Link]
An In-Depth Technical Guide to (2S)-Glycidyl indol-4-yl ether: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-Glycidyl indol-4-yl ether, a chiral epoxide bearing the indole scaffold, represents a critical building block in the asymmetric synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its role in the development of enantiomerically pure beta-adrenergic blocking agents. The inherent chirality of this molecule necessitates precise stereochemical control during its synthesis and detailed analytical characterization, aspects that are explored in depth within this document. The discussion extends to the broader significance of chirality in drug efficacy and safety, underscoring the importance of such chiral intermediates in modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[[(2S)-oxiran-2-yl]methoxy]-1H-indole | - |
| Synonyms | (S)-4-(2,3-Epoxypropoxy)indole | - |
| CAS Number | 35308-87-3 (for the racemic mixture) | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [5][6][7][8] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Knowledge |
The Critical Role of Chirality: Why the (2S)-Enantiomer Matters
Chirality is a fundamental property in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[9][10][11][12] The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety.[9][10]
In the context of beta-blockers, the (S)-enantiomer is typically the pharmacologically active form. Therefore, the use of enantiomerically pure starting materials like this compound is crucial for the synthesis of single-enantiomer drugs, leading to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for side effects.[9][10][11][12] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate the characterization and justification of the chosen stereoisomer in a drug product.[9][11]
Synthesis and Stereochemical Control
The synthesis of this compound is a multi-step process that requires careful control to achieve high enantiomeric purity. The general strategy involves the etherification of 4-hydroxyindole followed by the introduction of the chiral glycidyl moiety.
General Synthetic Pathway
The most common approach for the synthesis of aryl glycidyl ethers involves the reaction of a phenol with epichlorohydrin in the presence of a base.[13] To obtain the desired (S)-enantiomer, an asymmetric synthesis or a chiral resolution of the racemic product is necessary.
Caption: Figure 1. General synthetic workflow for this compound.
Detailed Experimental Protocol: Enantioselective Synthesis
This protocol describes a representative enantioselective synthesis starting from 4-hydroxyindole and a chiral glycidyl synthon.
Materials:
-
4-Hydroxyindole
-
(R)-Glycidyl nosylate or (R)-Glycidyl tosylate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Chiral Synthon: Stir the mixture at room temperature for 30 minutes. Then, add a solution of (R)-Glycidyl nosylate or (R)-Glycidyl tosylate (1.1 eq) in anhydrous DMF dropwise. The use of a chiral glycidyl synthon with a good leaving group is essential for achieving high stereoselectivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Choice of Base: Potassium carbonate or cesium carbonate are effective bases for the deprotonation of the phenolic hydroxyl group of 4-hydroxyindole, facilitating the nucleophilic attack on the chiral glycidyl synthon.
-
Chiral Synthon: The use of an enantiomerically pure glycidyl derivative such as (R)-Glycidyl nosylate or tosylate is the key to introducing the desired (S)-stereocenter in the final product via an Sₙ2 reaction with inversion of configuration.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic substitution.
Chiral Resolution of Racemic Glycidyl Ether
An alternative to asymmetric synthesis is the resolution of the racemic 4-(2,3-epoxypropoxy)indole. This can be achieved through several methods:
-
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[14]
-
Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC using a polysaccharide-based chiral stationary phase can be employed to separate the (R) and (S) enantiomers.[15][16][17][18][19]
Caption: Figure 2. Workflow for chiral resolution of racemic glycidyl ether.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While specific spectra for the pure (2S)-enantiomer are not widely published, the expected spectral data can be inferred from the racemic mixture and related indole derivatives.[20][21][22][23][24]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR | * Indole NH: ~8.0-8.2 (broad singlet) |
-
Aromatic Protons: ~6.5-7.5 (multiplets)
-
Oxirane CH: ~3.2-3.4 (multiplet)
-
Oxirane CH₂: ~2.7-2.9 (multiplets)
-
-O-CH₂-: ~4.0-4.3 (multiplets) | | ¹³C NMR | * Indole Carbons: ~100-140
-
Oxirane CH: ~50-52
-
Oxirane CH₂: ~44-46
-
-O-CH₂-: ~69-71 | | IR (cm⁻¹) | * N-H stretch: ~3400
-
C-H aromatic stretch: ~3100
-
C-H aliphatic stretch: ~2900-3000
-
C=C aromatic stretch: ~1600, 1450
-
C-O-C ether stretch: ~1250, 1050
-
Oxirane ring vibrations: ~915, 840 | | Mass Spec (ESI-MS) | * [M+H]⁺: ~190.0817 |
Applications in Drug Development
The primary application of this compound in drug development is as a key intermediate in the synthesis of chiral beta-adrenergic blocking agents.
Synthesis of (S)-Pindolol
Pindolol is a non-selective beta-blocker with intrinsic sympathomimetic activity. The (S)-enantiomer is responsible for its beta-blocking activity. The synthesis of (S)-Pindolol involves the ring-opening of this compound with isopropylamine.
Caption: Figure 3. Synthesis of (S)-Pindolol from this compound.
This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of a secondary alcohol and a secondary amine, the key structural features of beta-blockers.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its importance is intrinsically linked to the growing demand for enantiomerically pure drugs to enhance therapeutic efficacy and patient safety. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is paramount for researchers and scientists in the field of drug development. The methodologies and principles outlined in this guide provide a solid foundation for the effective utilization of this key chiral intermediate in the creation of next-generation therapeutics.
References
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Pharmaffiliates. 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS No : 35308-87-3. Available from: [Link]
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Veeprho. 4-(Oxiran-2-ylmethoxy)-1H-indole | CAS 35308-87-3. Available from: [Link]
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Wikipedia. C11H11NO2. Available from: [Link]
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PubChem. Isopropylphthalimide. Available from: [Link]
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NIST. N-n-Propylphthalimide. Available from: [Link]
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PubChem. N-Propylphthalimide. Available from: [Link]
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RSC. Supporting Information for Indole Synthesis. Available from: [Link]
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Survival Technologies Ltd. Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Available from: [Link]
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Pharmabiz.com. Crucial role of chirality in advancing safety & efficacy. Available from: [Link]
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TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Available from: [Link]
- Google Patents. Aromatic, heterocyclic and aliphatic glycidyl ether(s) - intermediates for beta-blockers by reaction with primary amine(s) are prepd. by reacting epichlorohydrin with an appropriate alcohol.
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]
-
MDPI. Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Available from: [Link]
-
MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]
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Journal of Sciences, Islamic Republic of Iran. A Facile Synthesis of (S) – (-) – Propranolol. Available from: [Link]
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HETEROCYCLES. NMR STUDIES OF INDOLE. Available from: [Link]
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Protheragen. (S)-4-(Oxiran-2-Ylmethoxy)-9H-Carbazole. Available from: [Link]
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Pharmaffiliates. 4-(2,3-Epoxypropoxy)carbazole | CAS No : 51997-51-4. Available from: [Link]
-
PubChem. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole. Available from: [Link]
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PubMed. Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Available from: [Link]
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PMC. The Significance of Chirality in Drug Design and Development. Available from: [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Available from: [Link]
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Journal of Advanced Pharmaceutical Technology & Research. Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Available from: [Link]
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MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
ResearchGate. Semipreparative HPLC separation of (S)‐3 and (R)‐3 enantiomers. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Available from: [Link]
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Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
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Semantic Scholar. 13C NMR spectroscopy of indole derivatives. Available from: [Link]
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PMC. Chiral Drugs: An Overview. Available from: [Link]
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NIST. Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. Available from: [Link]
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YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]
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ResearchGate. Glycidyl Methacrylate Polymers Containing Indole Groups: Synthesis and Characterization. Available from: [Link]
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Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Available from: [Link]
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Technical Deep Dive: (2S)-Glycidyl Indol-4-yl Ether vs. Racemic Glycidyl Indole
[1]
Executive Summary
In the high-stakes landscape of beta-adrenergic antagonist development, the distinction between (2S)-Glycidyl indol-4-yl ether (the enantiopure intermediate) and racemic glycidyl indole is not merely structural—it is functional, economic, and regulatory.[1] This guide analyzes the critical divergence between these two chemical entities, focusing on their role as precursors to Pindolol , a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA).
While the racemic ether offers a lower barrier to entry for bulk synthesis, the (2S)-enantiomer represents the "chiral key" required to synthesize (S)-Pindolol, the pharmacologically active eutomer.[1] This document provides a rigorous technical comparison, synthetic workflows, and validated analytical protocols for researchers optimizing beta-blocker production.
Part 1: Chemical Identity and Stereochemical Divergence[2]
The core difference lies in the spatial arrangement of the epoxide ring at the propyl side chain. This stereocenter dictates the binding affinity of the final pharmaceutical agent.
Structural Definition
-
Racemic Glycidyl Indole: A 1:1 mixture of (2S)- and (2R)-[(1H-indol-4-yloxy)methyl]oxirane.[1] It is optically inactive and crystallizes as a racemate, often exhibiting different solubility and melting point profiles compared to the pure enantiomer due to differences in crystal lattice energy.
-
(this compound: The pure levorotatory isomer.[1] It serves as the direct precursor to (S)-Pindolol without the need for downstream chiral resolution.[1]
Physicochemical Comparison Table
| Feature | Racemic Glycidyl Indole | This compound |
| IUPAC Name | 4-(oxiran-2-ylmethoxy)-1H-indole | (S)-4-(oxiran-2-ylmethoxy)-1H-indole |
| Stereochemistry | (RS)-Mix (50:[1]50) | (S)-Enantiomer (>99% ee) |
| Optical Rotation | 0° | Negative (Levorotatory) |
| Primary Application | Bulk Pindolol (Racemic) Synthesis | Targeted (S)-Pindolol Synthesis |
| Downstream Processing | Requires Chiral Resolution (High Waste) | Direct Aminolysis (High Yield) |
| Pharmacological Fate | Yields (R/S)-Pindolol | Yields active (S)-Pindolol |
Part 2: Synthetic Pathways & Mechanism[1]
The choice between starting with the racemic or chiral ether fundamentally alters the manufacturing workflow. The Racemic Route is cost-effective initially but incurs "chiral debt" later (waste from resolving isomers).[1] The Chiral Pool Route invests upfront in enantiopure epichlorohydrin to streamline the final steps.
Reaction Mechanism
The synthesis involves the O-alkylation of 4-hydroxyindole with epichlorohydrin .
-
Racemic: Uses (±)-epichlorohydrin.[1]
-
Chiral: Uses (S)-epichlorohydrin (often yielding the (S)-ether via a mechanism that retains configuration at the chiral carbon relative to the product frame, though the specific mechanism involves ring-opening and closing).[1]
Visualization: Comparative Synthesis Workflow
Caption: Comparative workflow showing the efficiency of the Chiral Pool route (bottom) versus the Racemic route (top), highlighting the waste generated during resolution.
Part 3: Pharmacological Relevance (The "Why")[1]
The distinction between the (2S)-ether and the racemate is critical because the beta-adrenergic receptor is stereoselective.[1]
The Eutomer Advantage
The (S)-enantiomer of Pindolol (derived from the (2S)-ether) is the eutomer , possessing significantly higher affinity for
-
Binding Affinity: (S)-Pindolol fits the hydrophobic pocket of the beta-receptor more tightly due to the specific orientation of the hydroxyl group formed from the epoxide opening [1].
-
Therapeutic Index: Using the pure (S)-form avoids the metabolic load and potential off-target effects of the (R)-isomer.[1]
Mechanism of Action Diagram
Caption: Schematic illustrating the "Lock and Key" fit of (S)-Pindolol vs. the steric mismatch of (R)-Pindolol at the receptor site.
Part 4: Analytical Protocols
To validate the identity of the this compound, a self-validating Chiral HPLC method is required.[1] Standard reverse-phase HPLC cannot distinguish these enantiomers.[1]
Protocol: Chiral HPLC Separation
Objective: Quantify the enantiomeric excess (ee) of this compound.[1]
Reagents:
-
n-Hexane (HPLC Grade)[1]
-
Isopropanol (IPA) (HPLC Grade)[1]
-
Reference Standard: Racemic 4-(2,3-epoxypropoxy)indole[1][2][3]
Instrument Parameters:
-
System: HPLC with UV-Vis Detector (e.g., Agilent 1200 series)
-
Column: Chiralcel OD-H or AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Detection: UV @ 254 nm (Indole absorption max).[1]
-
Temperature: 25°C.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mix n-Hexane and IPA in a 90:10 (v/v) ratio.
-
Degas via ultrasonication for 15 minutes.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the glycidyl ether sample in 1 mL of the mobile phase.
-
Filter through a 0.45 µm PTFE syringe filter.[1]
-
-
System Suitability (Racemic Standard):
-
Inject 10 µL of the racemic standard.
-
Acceptance Criteria: Baseline separation of two peaks (Resolution
). -
Note: The (R)-isomer typically elutes first on OD-H columns, but this must be confirmed with a pure standard [2].
-
-
Sample Analysis:
Crystallization Behavior
The racemic ether may form a "racemic compound" crystal structure, which has a sharper and distinct melting point compared to the enantiomer or a conglomerate.
-
Protocol: Differential Scanning Calorimetry (DSC).[1]
-
Expected Result: The racemate often melts at a higher temperature than the pure enantiomer due to denser packing in the crystal lattice [3].
References
-
Pharmacologic differences between beta blockers. PubMed. Available at: [Link]
-
Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Properties of Enantiomers and Diastereomers. Physics Wallah. Available at: [Link]
-
Lipase Catalyzed Synthesis of Enantiopure Precursors for β-Blockers. MDPI. Available at: [Link][1][4]
-
Synthesis and crystal structure of (S)-pindolol. ResearchGate. Available at: [Link]
An In-depth Technical Guide to the Synthesis of 4-(2S-Oxiranylmethoxy)-1H-indole: A Key Intermediate for (S)-Pindolol
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2S-oxiranylmethoxy)-1H-indole, a chiral epoxide that serves as a critical building block in the pharmaceutical industry, most notably for the synthesis of the β-adrenergic receptor antagonist, (S)-pindolol. We will delve into the prevalent synthetic strategies, with a primary focus on the Williamson ether synthesis, and explore alternative methodologies including enzymatic and chemo-enzymatic approaches. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic pathways to inform process optimization and scale-up.
Introduction: The Significance of 4-(2S-Oxiranylmethoxy)-1H-indole
4-(2S-oxiranylmethoxy)-1H-indole is a chiral epoxide of significant interest in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the enantioselective synthesis of (S)-pindolol, a non-selective beta-blocker used in the management of hypertension and other cardiovascular conditions. The stereochemistry of the oxirane ring is crucial, as the biological activity of pindolol resides predominantly in the (S)-enantiomer. Consequently, the development of efficient and stereoselective methods for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole is a topic of considerable academic and industrial research.
The core structure consists of an indole ring, a common motif in biologically active compounds, linked via an ether bond to a chiral glycidyl group. The reactivity of the epoxide ring allows for facile nucleophilic opening by amines, such as isopropylamine, to introduce the side chain necessary for the pharmacological activity of pindolol.
Synthetic Strategies: A Comparative Analysis
The synthesis of 4-(2S-oxiranylmethoxy)-1H-indole predominantly revolves around the formation of the ether linkage between the 4-hydroxy group of indole and a suitable three-carbon chiral building block. The primary methods employed are the Williamson ether synthesis and, to a lesser extent, enzymatic and chemo-enzymatic resolutions.
The Williamson Ether Synthesis: A Cornerstone Approach
The Williamson ether synthesis is a classic and widely utilized method for the formation of ethers.[1][2][3][4][5] In the context of our target molecule, this involves the reaction of the phenoxide of 4-hydroxyindole with a chiral electrophile containing the oxirane ring.
Causality Behind Experimental Choices:
-
Starting Material: 4-Hydroxyindole is the logical precursor, providing the necessary phenolic hydroxyl group for etherification. The synthesis of 4-hydroxyindole itself can be achieved through various routes, including the Leimgruber-Batcho indole synthesis or from cyclohexane-1,3-dione.[6][7][8]
-
Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group of 4-hydroxyindole to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).[3][9] The choice of base can influence reaction rate and selectivity. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions.
-
Chiral Electrophile: The key to introducing the desired (S)-stereochemistry lies in the choice of the chiral electrophile. The most common reagents are (S)-glycidyl tosylate, (S)-glycidyl nosylate, or (R)-epichlorohydrin. The use of (R)-epichlorohydrin is often preferred in industrial settings due to its lower cost, with the reaction proceeding via an initial nucleophilic attack on the epoxide followed by an intramolecular SN2 reaction to form the desired oxirane ring, resulting in an inversion of stereochemistry.
-
Solvent: The choice of solvent is critical for an SN2 reaction. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile, or acetone are typically used to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
Diagram of the Williamson Ether Synthesis Pathway:
Caption: General scheme of the Williamson ether synthesis for 4-(2S-oxiranylmethoxy)-1H-indole.
Chemo-enzymatic and Enzymatic Resolution Approaches
An alternative strategy to obtain the enantiomerically pure target molecule involves the synthesis of a racemic mixture of 4-(oxiranylmethoxy)-1H-indole, followed by a resolution step. This can be achieved through enzymatic or chemo-enzymatic methods.
Causality Behind Experimental Choices:
-
Racemic Synthesis: The initial step involves the reaction of 4-hydroxyindole with a racemic epoxide precursor, typically epichlorohydrin, under basic conditions.[9][10] This produces a racemic mixture of 4-(oxiranylmethoxy)-1H-indole.
-
Enzymatic Resolution: Lipases are commonly employed enzymes for the kinetic resolution of racemic epoxides or their corresponding diols.[10][11][12] The enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could selectively hydrolyze (R)-4-(oxiranylmethoxy)-1H-indole to the corresponding diol, allowing for the separation of the desired (S)-epoxide.
-
Chemo-enzymatic Synthesis: This approach combines chemical synthesis with an enzymatic resolution step. For example, a racemic chlorohydrin intermediate can be synthesized chemically, followed by an enzymatic resolution to separate the enantiomers before cyclization to the epoxide.[10]
Diagram of the Chemo-enzymatic Resolution Workflow:
Caption: Chemo-enzymatic approach for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Williamson Ether Synthesis using (R)-Epichlorohydrin
This protocol describes a common and cost-effective method for the synthesis of 4-(2S-oxiranylmethoxy)-1H-indole.
Materials:
-
4-Hydroxyindole
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxyindole in water, add a solution of sodium hydroxide at room temperature.
-
To this mixture, add (R)-epichlorohydrin dropwise, ensuring the temperature is maintained.
-
Stir the reaction mixture vigorously at room temperature for 7-8 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add toluene to the reaction mixture and stir for 15 minutes.[9]
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-(2S-oxiranylmethoxy)-1H-indole.
Protocol 2: Synthesis via (S)-Glycidyl Tosylate
This method offers a more direct route to the (S)-enantiomer but involves a more expensive chiral starting material.
Materials:
-
4-Hydroxyindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
(S)-Glycidyl tosylate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxyindole in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxyindole.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-glycidyl tosylate in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-(2S-oxiranylmethoxy)-1H-indole.
Data Presentation: Comparative Analysis of Synthetic Routes
| Synthetic Route | Chiral Source | Typical Yield | Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Williamson Ether Synthesis (via (R)-Epichlorohydrin) | (R)-Epichlorohydrin | 60-80%[9] | >98% | Cost-effective chiral source, well-established methodology. | Potential for side reactions, requires careful control of reaction conditions. |
| Williamson Ether Synthesis (via (S)-Glycidyl Tosylate) | (S)-Glycidyl tosylate | 70-90% | >99% | High enantioselectivity, direct route to the desired stereoisomer. | More expensive chiral starting material. |
| Chemo-enzymatic Resolution | Racemic epichlorohydrin + Enzyme | 30-45% (for the desired enantiomer) | >95%[10] | Utilizes inexpensive racemic starting material. | Lower overall yield due to the resolution step, requires enzyme handling and optimization. |
Conclusion and Future Perspectives
The synthesis of 4-(2S-oxiranylmethoxy)-1H-indole is a well-established process, with the Williamson ether synthesis being the most prevalent and industrially viable method. The choice between using (R)-epichlorohydrin or (S)-glycidyl tosylate often comes down to a balance of cost and the desired level of stereochemical control. While chemo-enzymatic methods offer an alternative, their lower overall yields can be a limiting factor for large-scale production.
Future research in this area may focus on the development of more efficient and sustainable catalytic methods. This could include the use of phase-transfer catalysts to improve reaction rates and reduce the need for harsh bases, or the discovery of more robust and selective enzymes for kinetic resolutions.[13][14][15][16][17][18] The ultimate goal remains the development of a highly efficient, cost-effective, and environmentally friendly process for the production of this vital pharmaceutical intermediate.
References
- Lima, et al. (2017). Biocatalytic hydrolysis of 2-acetoxy-1-(1H-indol-4-yloxy)-3-chloropropane for the synthesis of (S)-pindolol precursors. Preprints.org.
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
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A Comprehensive Technical Guide to the Stability of (2S)-Glycidyl indol-4-yl ether Under Ambient Conditions
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(2S)-Glycidyl indol-4-yl ether is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, combining a reactive epoxide ring with an electron-rich indole nucleus, presents both synthetic opportunities and stability challenges. This guide provides an in-depth analysis of the factors governing the stability of this compound under ambient conditions. We will explore the intrinsic reactivity of its constituent moieties, delineate predictable degradation pathways, and offer field-proven protocols for storage, handling, and stability assessment. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess and preserve the integrity of this compound in their laboratories.
Introduction
The successful application of reactive intermediates like this compound in multi-step syntheses is critically dependent on their chemical integrity. The presence of a terminal epoxide, a glycidyl ether, introduces a site of high reactivity, while the indole system contributes its own distinct chemical properties. Understanding the interplay between these functional groups is paramount for preventing the formation of impurities that can compromise reaction yields, introduce separation challenges, and impact the safety profile of downstream products.
This document serves as a senior application scientist's guide to the stability of this compound. It moves beyond simple storage recommendations to explain the underlying chemical principles that dictate its degradation. By understanding why certain conditions are detrimental, researchers can proactively design handling and storage protocols that ensure the compound's purity and reactivity are maintained from the moment the container is opened to its final use in a reaction.
Chapter 1: Intrinsic Reactivity and Physicochemical Profile
The stability of this compound is best understood by dissecting the reactivity of its two core components: the glycidyl ether and the indole ring system.
The Glycidyl Ether Moiety: A Strained and Reactive Center
The three-membered oxirane (epoxide) ring of the glycidyl group is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This is the primary locus of reactivity and a key determinant of the compound's stability.
-
Electrophilic Nature: The carbon atoms of the epoxide ring are electrophilic and readily react with a wide range of nucleophiles, including water, alcohols, and amines.[1] Terminal epoxides, such as the one in this molecule, are generally more reactive than internal (non-terminal) epoxides due to reduced steric hindrance.[2]
-
Hydrolytic Sensitivity: The most common degradation pathway under ambient conditions is hydrolysis, where atmospheric moisture acts as a nucleophile, opening the epoxide to form the corresponding diol, (S)-3-(indol-4-yloxy)propane-1,2-diol. This reaction can be catalyzed by both acids and bases.[3][4]
The Indole Nucleus: An Electron-Rich Aromatic System
The indole ring is an electron-rich heterocycle, a property that governs its unique reactivity.[5][6][7]
-
Susceptibility to Oxidation: The high electron density makes the indole ring prone to oxidation, a process that can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.[5][7] This can lead to a complex mixture of colored byproducts, indicating compound degradation.
-
Reactivity with Acids: While indole is not strongly basic, the pyrrolic portion of the ring system can be protonated under acidic conditions.[8] The C3 position is the most reactive site for electrophilic attack.[5][6][8] Strong acidic conditions can therefore lead to side reactions or catalyze the degradation of the ether linkage.[9]
Physicochemical Properties Summary
The following table outlines the general physicochemical properties anticipated for this compound, based on its structure.
| Property | Anticipated Value / Characteristic | Rationale / Causality |
| Appearance | Colorless to pale yellow solid or oil | Indole derivatives can often have a slight color that may darken upon exposure to air and light. |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | The molecule is predominantly organic in nature, but the ether and potential for hydrogen bonding offer slight polarity. |
| Chirality | Contains one stereocenter (S-configuration) | This is critical for its use in stereoselective synthesis. Racemization is not a primary degradation pathway under ambient conditions. |
| Reactivity | High | The presence of the strained epoxide ring confers high reactivity towards nucleophiles.[1][2] |
Chapter 2: Critical Factors Influencing Ambient Stability
Several environmental factors can significantly accelerate the degradation of this compound. Control over these factors is essential for preserving its quality.
Temperature
Temperature is a critical accelerator for all potential degradation reactions. The rate of chemical reactions, including epoxide hydrolysis and oxidation, generally increases exponentially with temperature, a relationship described by the Arrhenius equation.[3]
-
Expert Insight: While many organic compounds are stored in a freezer out of habit, for reactive epoxides, this can be counterproductive. Repeated freeze-thaw cycles can promote crystallization and moisture condensation inside the container upon warming.[10] Room temperature storage is often the most practical and effective strategy.[10][11][12] It is recommended to store the compound in a temperature-controlled environment, typically between 20-25°C (68-77°F).[13][14]
Atmospheric Exposure: The Dual Threat of Moisture and Oxygen
Uncontrolled exposure to the ambient atmosphere is arguably the greatest threat to the stability of this compound.
-
Moisture (Hydrolysis): As previously discussed, atmospheric moisture is a readily available nucleophile that will react to form the diol impurity. The importance of keeping containers tightly sealed cannot be overstated.[10][12][14] Even brief or repeated openings of the container can introduce sufficient moisture to cause slow degradation over time.
-
Oxygen (Oxidation): The indole ring's sensitivity to oxidation means that exposure to air can lead to the formation of complex, often colored, impurities.[5][7] For long-term storage or for highly sensitive applications, blanketing the container with an inert gas like nitrogen or argon after each use is a best practice.
Light (Photostability)
Indole and its derivatives can be susceptible to photolytic degradation. The energy from UV light can promote the formation of radical species, initiating oxidation and other degradation pathways.
-
Trustworthiness Principle: To create a self-validating storage system, always store this compound in amber glass vials or other containers that protect the contents from light. This simple step eliminates light as a variable in any observed degradation.
Chemical Environment (pH)
Contamination with acidic or basic residues can rapidly catalyze degradation.
-
Acidic Conditions: Trace acids can protonate the epoxide oxygen, making the ring significantly more electrophilic and accelerating the rate of nucleophilic attack by water. Strong acids can also promote cleavage of the aryl ether bond.[9]
-
Basic Conditions: Basic residues can deprotonate water, forming the more potent hydroxide nucleophile, which readily attacks the epoxide ring.
Chapter 3: Predicted Degradation Pathways
Based on the intrinsic reactivity of the molecule, we can predict the most likely degradation products that will form under ambient or stress conditions. Understanding these pathways is crucial for developing appropriate analytical methods to monitor stability.
Primary Degradation Pathway: Hydrolysis
The most prevalent degradation route is the ring-opening of the epoxide by water, leading to the formation of (S)-3-(indol-4-yloxy)propane-1,2-diol.
Secondary Degradation Pathway: Oxidation
Oxidation of the electron-rich indole ring can occur at several positions, leading to a variety of potential products, including hydroxylated indoles or oligomeric materials. These are often responsible for the development of color in the sample.
The diagram below illustrates these primary degradation mechanisms.
Caption: Predicted degradation pathways for this compound.
Chapter 4: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for maximizing the shelf-life and utility of this compound.
Long-Term Storage
For unopened containers or for storage periods exceeding one month, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C / 68-77°F)[10][13][14] | Avoids potential crystallization and moisture condensation from freeze-thaw cycles.[10] Provides a stable environment. |
| Atmosphere | Tightly sealed container.[10][12][14] Inert gas (N₂ or Ar) blanket is ideal. | Prevents ingress of atmospheric moisture and oxygen, the primary drivers of degradation. |
| Container | Amber glass vial or bottle. | Protects the light-sensitive indole nucleus from photolytic degradation. |
| Location | A clean, dry, and dark chemical cabinet. | Isolates the compound from sources of contamination, moisture, and light. |
Daily Use and Handling
When the compound is in active use, the focus shifts to minimizing exposure during handling.
-
Work Environment: Handle the material in a well-ventilated area, preferably a fume hood, to avoid inhalation.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[15][17]
-
Dispensing: Use clean, dry spatulas or syringes for dispensing. Avoid introducing any contaminants into the main container.
-
After Use: Immediately and securely reseal the container. If possible, flush the headspace with an inert gas before sealing to displace air and moisture.[12]
Chapter 5: Experimental Design for Stability Assessment
To empirically determine the stability of a specific batch of this compound, a forced degradation study is the industry-standard approach.[18][19][20] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants.
Workflow for a Forced Degradation Study
The following diagram outlines a comprehensive workflow for assessing stability.
Caption: Experimental workflow for a forced degradation stability study.
Protocol: Forced Degradation Study
This protocol provides a template for stressing the compound. The goal is to achieve 5-20% degradation of the parent compound.
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile.
-
Control Sample (T=0): Dilute the stock solution to the target analytical concentration and analyze immediately. This is your baseline.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal parts of the stock solution with 0.2M HCl to get a final acid concentration of 0.1M. Incubate at 60°C.
-
Basic Hydrolysis: Mix equal parts of the stock solution with 0.2M NaOH. Incubate at 60°C. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Stress: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature, protected from light.[20]
-
Thermal Stress: Place a sample of the solid compound in an oven at 80°C. Dissolve in solvent before analysis.[19]
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours) and analyze.
Chapter 6: Analytical Methodologies for Stability Monitoring
A robust, stability-indicating analytical method is required to separate the parent compound from all potential degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the primary technique for stability monitoring.
-
Methodology: A gradient method is typically required to resolve the more polar degradation products (like the diol) from the less polar parent compound.
-
Column: A C18 column is a standard starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: A photodiode array (PDA) detector is invaluable. It can help in peak purity assessment and provides UV spectra that can aid in distinguishing the parent from degradants, as the indole chromophore will be present in many of them.
A specialized HPLC method involving derivatization with N,N-diethyldithiocarbamate can be employed for the sensitive quantification of low levels of epoxides if required.[21]
Mass Spectrometry (MS) and NMR Spectroscopy
-
LC-MS: Coupling the HPLC to a mass spectrometer is the most powerful tool for identifying unknown degradants. It provides the molecular weight of each impurity, which is critical for proposing structures based on the predicted degradation pathways.
-
NMR: For definitive structural elucidation of a major degradation product, it can be isolated via preparative HPLC, and its structure confirmed using ¹H and ¹³C NMR spectroscopy.[22]
Comparison of Analytical Techniques
| Technique | Primary Use in Stability Study | Strengths | Limitations |
| HPLC-UV/PDA | Quantification of parent compound and known impurities. Peak purity assessment. | Robust, reproducible, widely available. | Cannot identify unknown degradants. |
| LC-MS | Identification of unknown degradation products. Confirmation of predicted pathways. | Provides molecular weight information. Highly sensitive. | Quantification can be less precise than UV without proper standards. |
| NMR | Definitive structural elucidation of isolated impurities. | Provides unambiguous structural information. | Requires isolation of pure impurities. Low sensitivity. |
Conclusion
This compound is a valuable but inherently reactive molecule. Its stability is governed by the susceptibility of the epoxide ring to nucleophilic attack (primarily hydrolysis) and the indole nucleus to oxidation. By understanding these liabilities, researchers can implement robust control strategies. The long-term stability of this compound is best ensured by storing it at controlled room temperature in a tightly sealed, light-protected container. The use of an inert atmosphere is recommended for maximum protection. The experimental and analytical frameworks provided in this guide equip drug development professionals with the necessary tools to confidently manage, monitor, and ensure the quality of this critical synthetic intermediate.
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Shelf-Life & Storage Conditions. (2023). Astro Chemical. Retrieved from [Link]
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Hypotheses of possible degradation pathways illustrated for glycidyl esters. (n.d.). ResearchGate. Retrieved from [Link]
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Cheng, W. W., et al. (2020). Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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THE DETERMINATION OF EPOXIDE GROUPS. (n.d.). ResearchGate. Retrieved from [Link]
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reactivity profile of the epoxide ring in (2s)-Glycidyl indol-4-yl ether
An In-Depth Technical Guide to the Reactivity Profile of the Epoxide Ring in (2S)-Glycidyl indol-4-yl ether
Abstract
This guide provides a comprehensive technical analysis of the reactivity of the epoxide ring in this compound, a molecule of significant interest to researchers in medicinal chemistry and drug development. The indole moiety is a privileged scaffold in numerous natural products and pharmaceutical agents.[1] Its incorporation into a chiral glycidyl ether framework presents a versatile building block for complex molecular architectures. This document delineates the fundamental principles governing epoxide reactivity, explores the specific electronic and steric influences of the indol-4-yl ether substituent, and provides detailed, field-proven experimental protocols for predictable and controlled ring-opening reactions.
Introduction: The Unique Chemistry of the Epoxide Ring
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by substantial ring strain, rendering them significantly more reactive than their acyclic counterparts.[2] This inherent reactivity makes them valuable electrophilic intermediates in organic synthesis. The ring-opening of epoxides can be initiated by a wide array of nucleophiles and can be catalyzed by either acid or base, with each condition dictating a distinct regiochemical and stereochemical outcome.[3] Understanding these mechanistic pathways is paramount for any scientist aiming to utilize epoxide-containing molecules like this compound in a synthetic strategy.
The core of this molecule's reactivity lies in the two electrophilic carbon atoms of the oxirane ring. A nucleophilic attack on either of these carbons leads to the irreversible cleavage of a C-O bond, releasing the ring strain and forming a stable, functionalized product.
Structural Analysis of this compound
To predict the reactivity of this compound, we must dissect its structure into its key functional components and analyze their interplay.
Caption: Key reactive sites and influencing groups in this compound.
-
The Epoxide Ring: Contains two electrophilic carbons, C1 (a primary carbon) and C2 (a secondary carbon). These are the sites of nucleophilic attack.
-
The (2S)-Chiral Center: The stereochemistry at C2 is fixed. Any reaction at this center that proceeds via an Sₙ2 mechanism will result in an inversion of stereochemistry.
-
The Indol-4-yl Ether Moiety: This aromatic substituent is the primary source of electronic and steric influence on the epoxide ring. The indole ring itself is electron-rich, and the ether oxygen has lone pairs that can participate in resonance. Substituents at the 4-position of an indole ring can significantly affect its electronic properties and, consequently, the reactivity of adjacent functional groups.[4]
Mechanistic Pathways and Regioselectivity
The regiochemical outcome of the ring-opening reaction—whether the nucleophile attacks C1 or C2—is almost entirely dependent on the reaction conditions.
Base-Catalyzed / Nucleophilic Conditions (Sₙ2 Pathway)
Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RS⁻, N₃⁻, RNH₂), the reaction proceeds via a classic Sₙ2 mechanism.[3] The nucleophile directly attacks one of the epoxide carbons.
-
Causality of Regioselectivity: In an Sₙ2 reaction, steric hindrance is the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, C1 is a primary carbon and C2 is a secondary carbon. Therefore, attack will occur almost exclusively at the C1 position .[3]
-
Stereochemical Outcome: The attack occurs from the backside, leading to an inversion of configuration at the site of attack. Since the attack is at C1, which is not a stereocenter, the configuration at the C2 chiral center remains unchanged (retention).
Caption: Workflow for base-catalyzed ring-opening of this compound.
Acid-Catalyzed Conditions (Sₙ1-like Pathway)
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol). This activation makes the epoxide susceptible to attack by even weak nucleophiles (e.g., H₂O, ROH).[3]
-
Causality of Regioselectivity: The protonated epoxide exists in a state that is a hybrid between Sₙ1 and Sₙ2. The C-O bonds begin to lengthen, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. The indol-4-yl ether group, being attached via an oxygen atom and a flexible chain to C2, can act as an electron-donating group through induction, further stabilizing a developing positive charge at C2.[5] Consequently, the nucleophile will preferentially attack the more substituted C2 position .[3]
-
Stereochemical Outcome: Although the mechanism has Sₙ1 character, the attack still occurs from the backside relative to the C-O bond, because the leaving group, while weakened, still partially blocks the front face. This results in an inversion of configuration at the C2 stereocenter. The (2S) starting material will yield a (2R) product.
Caption: Workflow for acid-catalyzed ring-opening of this compound.
Summary of Reactivity Profile
The predictable, condition-dependent regioselectivity of this compound makes it a powerful synthetic tool. The following table summarizes the expected outcomes.
| Condition | Mechanism | Nucleophile Type | Site of Attack | Stereochemistry at C2 | Typical Product Class |
| Basic / Neutral | Sₙ2 | Strong (e.g., NaN₃, R₂NH) | C1 (less substituted) | Retention (S) | 1-substituted-3-(indol-4-yloxy)propan-2-ol |
| Acidic | Sₙ1-like | Weak (e.g., H₂O, ROH) | C2 (more substituted) | Inversion (R) | 2-substituted-3-(indol-4-yloxy)propan-1-ol |
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for laboratory synthesis.
Protocol 1: Base-Catalyzed Ring-Opening with Benzylamine (Sₙ2)
This protocol details the regioselective attack at the C1 position.
Objective: To synthesize (2S)-1-(benzylamino)-3-(1H-indol-4-yloxy)propan-2-ol.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (as solvent)
-
Drying agent (e.g., MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and dissolve in absolute ethanol (approx. 0.2 M concentration).
-
Reaction: Add benzylamine (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Sₙ1-like)
This protocol details the regioselective attack at the C2 position with inversion of stereochemistry.
Objective: To synthesize (2R)-3-(1H-indol-4-yloxy)-2-methoxypropan-1-ol.
Materials:
-
This compound (1.0 eq)
-
Methanol (as solvent and nucleophile)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1 mol%)
-
Saturated Sodium Bicarbonate solution
-
Drying agent (e.g., Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol. The methanol serves as both the solvent and the nucleophile, so it should be in large excess.
-
Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 drop per 10 mmol of epoxide).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, carefully quench the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Workup: Remove most of the methanol under reduced pressure. Partition the remaining residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Drying & Filtration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (2R) product.
Conclusion
The reactivity of this compound is a textbook example of predictable, electronically and sterically controlled organic chemistry. By carefully selecting the reaction conditions—specifically, the presence or absence of an acid catalyst—drug development professionals and researchers can selectively open the epoxide ring at either the C1 or C2 position. This high degree of control allows for the stereospecific and regiospecific installation of a wide variety of functional groups, making this molecule an exceptionally valuable chiral building block for the synthesis of complex, biologically active indole derivatives.
References
-
The Chemistry of AGE: Understanding Allyl Glycidyl Ether's Reactivity and Applications. (2026). Available at: [Link]
-
Unveiling a Strategy for Ring Opening of Epoxides: Synthesis of 2-Hydroxyindolinylidenes Using α-Ester Sulfoxonium Ylides. (2024). Organic Letters. Available at: [Link]
-
Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. CHIMIA. Available at: [Link]
-
Some glycidyl ethers. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Available at: [Link]
-
Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (2021). ChemRxiv. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2022). RSC Advances. Available at: [Link]
-
Diastereoselective Synthesis of 1,7- and 1,2-Fused Indoles by Ring-Opening Cyclization of Indolyl-N-Tethered Epoxides. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. (2005). Russian Journal of Organic Chemistry. Available at: [Link]
-
Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Macromolecular Rapid Communications. Available at: [Link]
-
Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. (2020). Journal of the Serbian Chemical Society. Available at: [Link]
-
Solvent-Free Synthesis of Glycidyl Ethers. (2014). Chalmers University of Technology. Available at: [Link]
-
The Reaction Kinetics of Phenyl Glycidyl Ether with 2,5-Dimethyl-2,5-Hexanediamine. (1979). Lawrence Livermore Laboratory. Available at: [Link]
-
On the acidolytic cleavage of arylglycerol β-aryl ethers. (1988). Acta Chemica Scandinavica. Available at: [Link]
-
Electron attachment to indole and related molecules. (2013). The Journal of Chemical Physics. Available at: [Link]
-
Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. (1994). Polymer. Available at: [Link]
-
Enantioselective hydrolysis of (R,S)-glycidyl aryl ethers by epoxide hydrolases. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2021). The Journal of Physical Chemistry B. Available at: [Link]
-
Regioselective Ring‐Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]‐Fe Triflate Complex. (2019). ChemCatChem. Available at: [Link]
-
Substituent Effects. University of Calgary. Available at: [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2025). ChemRxiv. Available at: [Link]
-
Nucleophilic Substitution and Elimination Reaction. Pearson. Available at: [Link]
-
Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2022). Journal of the American Chemical Society. Available at: [Link]
-
Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. Available at: [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Journal of Catalysis. Available at: [Link]
-
Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior. (2015). Polymer Chemistry. Available at: [Link]
-
Selective ring-opening polymerization of glycidyl ester: a versatile synthetic platform for glycerol-based (co)polyethers. (2019). Polymer Chemistry. Available at: [Link]
- Epoxidation process for aryl allyl ethers. (2000). Google Patents.
- Process for preparation of glycidyl ether. (2000). Google Patents.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Catalytic Asymmetric Synthesis of (S)-Pindolol Precursors
This Application Note provides a comprehensive guide to the catalytic asymmetric synthesis and utilization of (2S)-Glycidyl indol-4-yl ether (also known as (S)-4-(oxiran-2-ylmethoxy)-1H-indole). This compound is the critical chiral intermediate for the synthesis of (S)-Pindolol , a potent beta-blocker with intrinsic sympathomimetic activity.
While Pindolol is often marketed as a racemate, the (S)-enantiomer is significantly more potent (up to 200-fold) as a
Executive Summary
The synthesis of enantiopure beta-blockers relies heavily on the quality of the chiral epoxide intermediate. Traditional methods involving chiral pool synthesis (e.g., from D-mannitol) are often atom-inefficient. This guide details a scalable, catalytic route starting from achiral 4-hydroxyindole. The core technology is the Hydrolytic Kinetic Resolution (HKR) , which selectively hydrolyzes the undesired (R)-enantiomer of the racemic glycidyl ether, leaving the desired This compound in >99% ee. This intermediate is subsequently reacted with isopropylamine to yield (S)-Pindolol with complete retention of stereochemistry.
Reaction Pathway & Mechanism
The workflow consists of three distinct phases:
-
Williamson Ether Synthesis: Alkylation of 4-hydroxyindole with epichlorohydrin to form the racemic epoxide.
-
Catalytic Asymmetric Resolution (HKR): The critical step. Using (R,R)-Co-Salen , the (R)-epoxide is selectively hydrated to a water-soluble diol, while the (S)-epoxide remains intact.
-
Regioselective Ring Opening: The (2S)-epoxide is reacted with isopropylamine. Attack occurs at the less substituted carbon (C3), preserving the chiral center at C2.
Visual Workflow (Graphviz)
Figure 1: Synthetic workflow for (S)-Pindolol via HKR of this compound.
Experimental Protocols
Phase 1: Synthesis of Racemic Glycidyl Indol-4-yl Ether
Objective: Generate the racemic substrate for resolution.
-
Reagents: 4-Hydroxyindole (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (2.0 eq), Acetone (Reagent Grade).
-
Procedure:
-
Dissolve 4-hydroxyindole (13.3 g, 100 mmol) in acetone (200 mL).
-
Add anhydrous
(27.6 g, 200 mmol). -
Add epichlorohydrin (23.5 mL, 300 mmol) dropwise over 30 minutes.
-
Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of 4-hydroxyindole.
-
Cool to room temperature (RT) and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: The excess epichlorohydrin must be removed completely (high vacuum). The residue can be used directly or purified via short-path silica plug (Yield: ~90-95%).
-
Phase 2: Hydrolytic Kinetic Resolution (The Asymmetric Step)
Objective: Isolate this compound with >99% ee. Critical Logic: The (R,R)-Co-Salen complex catalyzes the hydrolysis of the (R)-enantiomer . This leaves the desired (S)-enantiomer unreacted.
-
Reagents:
-
Racemic Glycidyl ether (from Phase 1).
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%).
-
Co-Catalyst/Oxidant: Acetic Acid (2.0 eq relative to catalyst).
-
Solvent: THF (minimal volume).
-
Reagent: Water (0.55 eq relative to racemate).[1]
-
-
Catalyst Activation (Pre-step):
-
Dissolve the Co(II)-Salen complex in THF.
-
Add Acetic Acid and stir open to air for 30 minutes. The color changes from red to dark brown, indicating oxidation to the active (R,R)-Co(III)-Salen-OAc species.
-
Evaporate solvent to dryness to remove excess acetic acid, yielding the active catalyst powder.
-
-
HKR Protocol:
-
Dissolve the Racemic Glycidyl ether (18.9 g, 100 mmol) in THF (20 mL).
-
Add the activated (R,R)-Co-Salen catalyst (0.5 mmol, 0.5 mol%). Stir until homogenous.
-
Cool the mixture to 0°C.
-
Add Water (0.99 mL, 55 mmol) dropwise. Note: Exact stoichiometry is crucial. 0.55 eq ensures full consumption of the (R)-enantiomer.
-
Allow to warm to RT and stir for 12–24 hours.
-
Monitoring: Use Chiral HPLC (Daicel Chiralcel OD-H). The peak for the (R)-epoxide should disappear, leaving the (S)-epoxide and the (R)-diol.
-
-
Work-up & Isolation:
-
Dilute with Ethyl Acetate and wash with water. The (R)-diol is water-soluble and will partition into the aqueous phase.
-
Dry the organic phase over
and concentrate. -
Purification: Flash chromatography (Hexane:EtOAc) easily separates the non-polar (S)-epoxide from any remaining polar diol.
-
Target: this compound. Expected Yield: 40–45% (Max theoretical yield is 50%). ee: >99%.[1][2][3][4]
-
Phase 3: Synthesis of (S)-Pindolol
Objective: Ring opening without racemization.
-
Reagents: this compound, Isopropylamine (excess).
-
Procedure:
-
Dissolve this compound (1.0 eq) in Ethanol or Methanol.
-
Add Isopropylamine (5.0 eq). The excess prevents polymerization.
-
Reflux for 2–4 hours.
-
Concentrate under vacuum to remove solvent and excess amine.
-
Recrystallize from Ether/Hexane to yield (S)-Pindolol.
-
Analytical Data & QC Standards
Table 1: Process Parameters and Specifications
| Parameter | Specification | Method |
| Intermediate | This compound | |
| Appearance | Off-white crystalline solid | Visual |
| Chiral Purity (ee) | > 99.0% | Chiral HPLC (Chiralcel OD-H) |
| Chemical Purity | > 98.0% | HPLC (C18) |
| Specific Rotation | Polarimetry | |
| Residual Cobalt | < 10 ppm | ICP-MS |
Troubleshooting Guide (Self-Validating System)
-
Low ee (<95%): Usually indicates insufficient water was added or reaction time was too short. Corrective Action: Check water stoichiometry (must be >0.5 eq) and extend reaction time.
-
Low Yield (<35%): Indicates hydrolysis of the desired enantiomer. Corrective Action: Ensure temperature was controlled at 0°C during water addition; verify catalyst enantiomer identity ((R,R) must be used to save the (S)-epoxide).
-
Racemization in Phase 3: Rare, but can occur if Lewis Acids are present. Corrective Action: Ensure the epoxide intermediate is free of Cobalt catalyst residues before adding amine.
References
-
Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research. Link (Foundational work on HKR).
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936-938. Link
- Kumar, P., & Naidu, V. (2005). "A simple and efficient synthesis of (S)-pindolol and (S)-propranolol via hydrolytic kinetic resolution." Tetrahedron: Asymmetry, 16(11).
-
Federsel, H. J. (1994). "Beta-adrenoceptor antagonists."[5][6] Chirality in Industry, Wiley. (Industrial context of chiral beta-blockers).
Sources
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. S(-)-PINDOLOL synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
Application Note: Solvent Selection Strategies for Regioselective O-Alkylation of 4-Hydroxyindole
Executive Summary
4-Hydroxyindole represents a critical scaffold in the synthesis of serotonergic modulators (e.g., pindolol, psilocybin analogs) and kinase inhibitors.[1] However, its functionalization presents a classic chemoselectivity challenge: the molecule is an ambident nucleophile containing three reactive sites—the phenolic oxygen (O4), the indole nitrogen (N1), and the C3 carbon.[1]
While the phenolic hydroxyl is more acidic (pKa ~9.[1]9) than the indole N-H (pKa ~16), improper solvent and base selection frequently leads to mixtures of O-alkyl, N-alkyl, and N,O-dialkyl byproducts.[1] This Application Note provides a definitive guide to solvent selection to maximize O-regioselectivity. We demonstrate that Acetone and Acetonitrile (with carbonate bases) offer the highest O-selectivity for alkyl halides, while THF is the requisite solvent for Mitsunobu-type etherifications.[2]
Mechanistic Foundation: The Ambident Challenge
To control the reaction, one must understand the ionization landscape.[1] The selectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the specific solvation of the resulting anion.
-
The Phenoxide (O-): A "harder" nucleophile, formed first due to lower pKa.[1]
-
The Indolide (N-): A "softer" nucleophile, formed by stronger bases or via equilibration in high-dielectric solvents.[2]
Competing Pathways Diagram (Graphviz)
Figure 1: Reaction pathways showing the divergence between selective O-alkylation (green path) and unwanted N-alkylation (red path) based on deprotonation state.
Solvent Selection Matrix
The choice of solvent dictates the "nakedness" of the anion and the tightness of the ion pair.
| Solvent | Dielectric Constant ( | Mechanism Bias | Recommended Use | Risk Profile |
| Acetone | 20.7 | O-Selective | Primary Choice. Promotes tight ion pairing with K | Low boiling point (56°C) limits reaction rate for unreactive electrophiles.[2] |
| Acetonitrile (MeCN) | 37.5 | O-Selective | Excellent for less reactive alkyl halides.[2] Solubilizes reactants well while maintaining selectivity.[1][2] | Slightly higher risk of N-alkylation than acetone if refluxed too long.[2] |
| DMF / DMSO | 36.7 / 46.7 | Non-Selective | Avoid for selectivity. High polarity dissociates ion pairs completely, increasing N-reactivity significantly.[1][2] | High risk of N-alkylation and C3-alkylation.[2] Difficult workup. |
| THF | 7.5 | O-Selective (Mitsunobu) | Standard for Mitsunobu coupling.[2] Poor solubility for carbonate salts in SN2 reactions.[1][2] | Excellent for alcohol coupling; poor for alkyl halide coupling.[1][2] |
| Toluene | 2.4 | Slow / Phase Transfer | Used with Phase Transfer Catalysts (TBAI) for specific cases.[2] | Poor solubility of 4-hydroxyindole often requires biphasic conditions.[2] |
Experimental Protocols
Protocol A: Chemoselective O-Alkylation (The "Standard" Method)
Best for: Primary alkyl halides (e.g., Methyl iodide, Benzyl bromide, Allyl bromide).[1] Mechanism: SN2 Displacement under mild basic conditions.[1][2]
Reagents:
-
4-Hydroxyindole (1.0 equiv)[2]
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (1.5 - 2.0 equiv) -
Solvent: Acetone (HPLC Grade, dried over molecular sieves)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon.[2] -
Dissolution: Charge the flask with 4-Hydroxyindole (e.g., 1.0 g, 7.5 mmol) and anhydrous Acetone (15 mL, 0.5 M concentration).
-
Note: If the substrate does not fully dissolve at RT, Acetonitrile may be substituted, but Acetone is preferred for selectivity.[1]
-
-
Deprotonation: Add anhydrous
(1.55 g, 11.25 mmol) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. -
Alkylation: Add the Alkyl Halide (8.25 mmol) dropwise via syringe.
-
Reaction:
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (Hexanes/EtOAc).[2]
Protocol B: The Mitsunobu Reaction (High Precision)
Best for: Coupling with primary/secondary Alcohols (not halides).[2] Mechanism: Redox-mediated condensation.[2] Highly selective for Oxygen.[1][2]
Reagents:
-
4-Hydroxyindole (1.0 equiv)[2]
-
Alcohol (
) (1.1 equiv)[2] -
Triphenylphosphine (
) (1.2 equiv) -
DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Oven-dry a flask and cool under
. -
Mixing: Dissolve 4-Hydroxyindole (1.0 equiv), the Target Alcohol (1.1 equiv), and
(1.2 equiv) in anhydrous THF (0.2 M). Cool the solution to 0°C (ice bath). -
Addition: Add DIAD (Diisopropyl azodicarboxylate) dropwise over 10–15 minutes.
-
Critical Control: The solution will turn yellow/orange.[1] Maintain 0°C to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–24 hours.[1][2]
-
Quench: Add a small amount of water or dilute HCl.
-
Workup: Concentrate THF. Redissolve in DCM, wash with saturated
and Brine.[1] -
Purification: Column chromatography. Note that removing triphenylphosphine oxide (
) can be difficult; a gradient of Hexanes 20% EtOAc/Hexanes is usually effective.[2]
Decision Logic for Researchers
Use the following flowchart to determine the optimal workflow for your specific synthesis.
Figure 2: Decision Matrix for selecting the optimal solvent and protocol based on electrophile type.[2]
References
-
Chemical Properties of 4-Hydroxyindole: PubChem Compound Summary for CID 75421, 4-Hydroxyindole.[1][2] National Center for Biotechnology Information (2025).[2] [Link]
-
pKa Values and Acidity (Bordwell Table): Bordwell pKa Table (Acidity in DMSO). Hans J. Reich, University of Wisconsin-Madison.[1][2] [Link]
-
Mitsunobu Reaction Selectivity: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews (2009).[2] [Link]
-
Regioselective Indole Alkylation: Alkylation of the ambident indole ion in ionic liquids.[2][3] Chemistry of Heterocyclic Compounds (2008).[2][3] [Link]
-
General Synthesis of Alkoxyindoles: Synthesis of 4-alkoxyindoles via C-H activation. Journal of Organic Chemistry (2020).[2] (Contextual reference for modern methods). [Link]
Sources
Application Note & Protocol: High-Purity Crystallization of (2S)-Glycidyl indol-4-yl ether
Abstract
This document provides a comprehensive guide to the crystallization-based purification of (2S)-Glycidyl indol-4-yl ether, a key chiral intermediate in pharmaceutical synthesis. Achieving high chemical and enantiomeric purity is paramount for its use in downstream applications, particularly in the manufacturing of Active Pharmaceutical Ingredients (APIs).[] This guide moves beyond simple procedural lists to explain the fundamental principles and critical process parameters that govern successful crystallization. We present two detailed, field-tested protocols—Controlled Cooling Crystallization and Anti-Solvent Crystallization—designed for robustness and scalability. This application note is intended for researchers, chemists, and process development scientists aiming to establish a reliable and efficient purification strategy for this valuable compound.
Introduction: The Imperative for Purity
This compound is a chiral building block whose utility is defined by its purity. The presence of impurities, including residual starting materials, achiral analogues, diastereomers, or the incorrect enantiomer, can have profound consequences on the efficacy and safety of the final API. Crystallization stands as the most powerful and economical technique for purifying such intermediates on an industrial scale, offering the ability to simultaneously control purity, particle size, and crystal form (polymorphism).[2][3]
The primary challenges in purifying this compound often stem from:
-
Structural Isomers: Impurities arising from the synthesis, such as alkylation at different positions on the indole ring.[4]
-
Enantiomeric Purity: Ensuring the final product has a high enantiomeric excess (e.e.).
-
Process-Related Impurities: Residual solvents, catalysts, and by-products from preceding synthetic steps.[5]
-
Physical Form: Glycidyl ethers can be low-melting solids or viscous oils, which complicates handling and crystallization.[6][7]
This guide provides the foundational knowledge and actionable protocols to navigate these challenges effectively.
Foundational Principles of Chiral Crystallization
A successful crystallization process is a precisely controlled thermodynamic event.[8] It hinges on two primary stages: nucleation (the birth of new crystals) and crystal growth (the orderly addition of molecules to existing crystal lattices).[8] For chiral molecules like this compound, the molecular recognition during crystal growth is the basis for purification. The crystal lattice preferentially incorporates the desired enantiomer, excluding impurities that do not fit the lattice structure.
A critical concept is polymorphism , the ability of a compound to exist in multiple crystal forms.[9] Different polymorphs can have different solubilities, stabilities, and melting points, making control over the crystallization process essential to ensure a consistent and desired final form.[10]
Pre-Protocol Development: The Path to a Robust Process
Before attempting a large-scale crystallization, preliminary work is essential to define the process parameters.
Solvent Screening and Solubility Profile
The choice of solvent is the most critical decision in developing a crystallization process.[11] An ideal solvent system should exhibit:
-
High solubility of this compound at an elevated temperature.
-
Low solubility at a reduced temperature (for cooling crystallization).
-
Good miscibility with an anti-solvent (for anti-solvent crystallization).
-
Differential solubility for impurities, ideally keeping them in the solution (mother liquor).
-
Safety and environmental acceptability.
Table 1: Representative Solubility Data for Solvent Screening
| Solvent | Class | Solubility at 50°C (g/L) | Solubility at 5°C (g/L) | Suitability Notes |
|---|---|---|---|---|
| Isopropanol (IPA) | Alcohol | ~150 | ~15 | Good for cooling crystallization. |
| Ethyl Acetate | Ester | ~250 | ~40 | Moderate candidate for cooling. |
| Toluene | Aromatic | ~200 | ~35 | Effective but has safety concerns. |
| Acetone | Ketone | ~350 | ~90 | High solubility; better as a primary solvent for anti-solvent methods. |
| n-Heptane | Alkane | < 5 | < 1 | Poor solvent; excellent as an anti-solvent. |
| Water | Aqueous | Insoluble | Insoluble | Useful for washing if the chosen solvent has low water miscibility. |
Note: The above data are illustrative examples based on the properties of similar indole and glycidyl ether compounds.[12] Researchers must determine experimental solubility curves for their specific crude material.
Analytical Method Validation
A reliable analytical method is required to assess the purity of the material at each stage.
-
Purity Assay: A reverse-phase HPLC-UV method is typically suitable for quantifying chemical purity.
-
Chiral Assay: A chiral HPLC method is mandatory to determine the enantiomeric excess (e.e.).
-
Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents in the final product.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization will be necessary based on the specific impurity profile of the crude material.
Protocol 1: Controlled Cooling Crystallization
This method is preferred when the compound's solubility shows a strong dependence on temperature in a suitable solvent.[8] It generally allows for the growth of larger, more well-defined crystals.
dot
Caption: Workflow for Controlled Cooling Crystallization.
Methodology:
-
Dissolution: In a jacketed reactor equipped with an overhead stirrer, charge 1.0 part by weight of crude this compound. Add approximately 8-10 parts by volume of isopropanol (IPA). Heat the mixture to 50-55°C with moderate agitation until a clear, homogenous solution is obtained.
-
Rationale: Heating increases solubility to ensure all material dissolves. A clear solution is critical to avoid the presence of undissolved impurities acting as uncontrolled nuclei.[13]
-
-
Controlled Cooling: Begin cooling the solution at a slow, linear rate of 0.2-0.3°C per minute.
-
Rationale: Slow cooling maintains a low level of supersaturation, which favors crystal growth over rapid, uncontrolled primary nucleation. This leads to larger crystals and better impurity rejection.[14]
-
-
Seeding (Optional but Recommended): Once the solution has cooled to its saturation temperature (determined during solubility studies, e.g., ~35-40°C), add a small amount (0.1-0.5% w/w) of pure this compound seed crystals.
-
Rationale: Seeding provides a template for crystal growth, ensuring the desired polymorphic form is obtained and controlling the onset of crystallization.[11]
-
-
Maturation/Aging: Continue the slow cooling to the final temperature of 0-5°C. Once at the target temperature, hold the resulting slurry with gentle agitation for a minimum of 2-4 hours.
-
Rationale: The aging period allows the system to reach equilibrium, maximizing yield as dissolved product crystallizes onto existing crystals.
-
-
Isolation: Filter the slurry through a Büchner funnel or a filter-dryer.
-
Washing: Gently wash the collected crystal cake with 1-2 parts by volume of cold (0-5°C) isopropanol.
-
Rationale: The wash step removes the mother liquor, which is rich in impurities, from the surface of the crystals. Using cold solvent minimizes dissolution of the desired product.[15]
-
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved.
-
Rationale: Low-temperature drying prevents potential melting or degradation of the product.
-
Quality Control Checkpoint: Sample the mother liquor and the final dried product for HPLC and chiral HPLC analysis to calculate yield and confirm purity enhancement.
Protocol 2: Anti-Solvent Crystallization
This technique is ideal for compounds that are highly soluble across a wide temperature range in a primary solvent but poorly soluble in another miscible solvent (the anti-solvent).[16][17]
dot
Caption: Workflow for Anti-Solvent Crystallization.
Methodology:
-
Dissolution: In a jacketed reactor, dissolve 1.0 part by weight of crude this compound in a minimal amount (approx. 3-4 parts by volume) of acetone at room temperature (20-25°C). Ensure the solution is clear.
-
Rationale: Acetone is a strong solvent, allowing for a concentrated starting solution. This minimizes the total volume of anti-solvent required.
-
-
Anti-Solvent Addition: While maintaining the temperature at 20-25°C, begin the slow, controlled addition of an anti-solvent, such as n-heptane, to the stirred solution over 1-2 hours.
-
Precipitation and Aging: As n-heptane is added, the solution will become turbid, indicating the onset of nucleation. Continue the addition until a total of 8-10 parts by volume of n-heptane has been added. Stir the resulting slurry for an additional 1-2 hours at the same temperature.
-
Rationale: The aging period ensures complete precipitation and allows for potential crystal ripening, which can improve purity.
-
-
Isolation: Filter the solid product.
-
Washing: Wash the filter cake with a small volume of a pre-mixed solution of acetone/n-heptane (e.g., 20:80 v/v).
-
Rationale: Washing with a mixture of the solvent and anti-solvent effectively removes the mother liquor without causing significant product dissolution.
-
-
Drying: Dry the purified product under vacuum at a temperature not exceeding 40°C.
Quality Control Checkpoint: Analyze the final product for chemical and enantiomeric purity. The final product should also be analyzed by GC for residual acetone and heptane.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Oiling Out / No Crystals Form | Solution is too concentrated; cooling or anti-solvent addition is too rapid; incorrect solvent system. | Dilute the solution with more primary solvent; decrease the cooling rate or anti-solvent addition rate; re-evaluate the solvent/anti-solvent system.[11] |
| Poor Yield | Product is too soluble at the final temperature; insufficient aging time; excessive washing with warm solvent. | Lower the final crystallization temperature; increase the aging time; ensure wash solvent is adequately chilled. |
| Low Chemical Purity | Inefficient impurity rejection; impurities co-crystallizing; mother liquor poorly removed. | Slow the crystallization rate (slower cooling/addition); re-screen for a more selective solvent system; ensure efficient filtration and washing. |
| Low Enantiomeric Purity (e.e.) | The compound may form a racemic compound or conglomerate; resolution by crystallization is not effective. | Consider diastereomeric salt formation with a chiral resolving agent followed by crystallization, which separates diastereomers with different solubilities.[][19] |
| Fine Particles / Difficult Filtration | High degree of supersaturation leading to rapid nucleation instead of growth. | Reduce the cooling/anti-solvent addition rate; implement seeding to control nucleation; increase the aging temperature slightly (Ostwald ripening). |
Conclusion
The purification of this compound via crystallization is a critical step in ensuring the quality of pharmaceutical products. By carefully selecting a solvent system and meticulously controlling process parameters such as temperature, cooling rate, and agitation, high chemical and enantiomeric purity can be reliably achieved. The controlled cooling and anti-solvent crystallization methods detailed in this note provide robust and scalable pathways to obtaining a final product that meets the stringent requirements of the pharmaceutical industry.[20] Successful implementation requires a foundational understanding of crystallization principles coupled with systematic experimental development and validation using appropriate analytical techniques.
References
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Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]
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Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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Dijkstra, M., & van Roij, R. (2019). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. The Journal of Chemical Physics, 151(4), 044501. Retrieved from [Link]
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PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]
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Solubility of Things. (n.d.). Glycidyl 4-nitrophenyl ether. Retrieved from [Link]
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Taylor, C. J., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 13(11), 1943. Retrieved from [Link]
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Hazan, E., et al. (2024). Chiral Minerals. Minerals, 14(10), 1047. Retrieved from [Link]
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Mukherjee, A. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. Retrieved from [Link]
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Acevedo, D., et al. (2011). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Some glycidyl ethers. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]
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Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews, 114(4), 2170–2191. Retrieved from [Link]
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Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]
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BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
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Centore, R., et al. (2011). An entire class of compounds forming polar crystals and showing single-crystal-to-single-crystal transitions between polar phases. Acta Crystallographica Section A: Foundations of Crystallography, 67(a1), C528-C529. Retrieved from [Link]
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Kumar, A., et al. (2024, December 12). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. University of Limerick Research Repository. Retrieved from [Link]
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Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]
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Lonare, A. A., & Patel, S. R. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 9(7). Retrieved from [Link]
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Tri-iso. (2019, February 18). Epoxy Crystallization & Prevention Recommendations. Retrieved from [Link]
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Lee, C., et al. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. Retrieved from [Link]
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Patel, A. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Science and Research (IJSR). Retrieved from [Link]
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Verkoyen, P., & Frey, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(12), 2000143. Retrieved from [Link]
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Armstrong, D. W. (2022, September 13). Recent advances in the field of chiral crystallization. Chirality, 34(11), 1405-1418. Retrieved from [Link]
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PharmaTech. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]
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Abdullah, M. Z., et al. (2012). Synthesis of New Liquid Crystalline Diglycidyl Ethers. International Journal of Molecular Sciences, 13(5), 6296–6311. Retrieved from [Link]
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Kumar, N., & Sarthak, K. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. IntechOpen. Retrieved from [Link]
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Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29–36. Retrieved from [Link]
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Li, W., et al. (2024). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Molecules, 29(5), 1109. Retrieved from [Link]
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Application Notes & Protocols for Stereoselective Reactions of (2S)-Glycidyl indol-4-yl ether
Abstract
Optically pure epoxides are invaluable chiral building blocks in modern drug discovery and development. (2S)-Glycidyl indol-4-yl ether combines the reactive, stereodefined epoxide moiety with the privileged indole scaffold, making it a precursor of significant interest for novel therapeutics. The critical challenge in its synthetic manipulation lies in the regioselective opening of the epoxide ring while preserving the (2S) stereocenter. This guide provides a detailed examination of the underlying principles and offers robust protocols for maintaining chirality in nucleophilic ring-opening reactions of this compound. We will explore the mechanistic dichotomy of epoxide opening, detail the selection of appropriate reagents and catalysts, and provide actionable protocols for researchers in organic synthesis and medicinal chemistry.
Introduction: The Imperative of Chirality
The stereochemical configuration of a drug molecule is paramount, often dictating its pharmacological activity, metabolic profile, and toxicity. This compound is a versatile intermediate, where the epoxide serves as a latent 1,2-difunctionalized unit. Reactions that compromise the stereochemical integrity of the C2 carbon lead to diastereomeric or enantiomeric mixtures, which are often difficult to separate and can introduce undesirable biological effects.
The primary transformation of this substrate involves the nucleophilic ring-opening of the strained three-membered ether. The success of this transformation hinges on a single, crucial factor: directing the nucleophile to attack the terminal (C3) carbon of the epoxide. This ensures a clean SN2-type inversion at C3, leaving the stereochemistry at the C2 chiral center untouched. This document outlines the strategies to achieve this outcome with high fidelity.
Mechanistic Foundations of Epoxide Ring-Opening
The regiochemical outcome of an epoxide ring-opening reaction is dictated by the reaction conditions, which favor either an SN1 or SN2 pathway.[1][2]
-
Basic or Nucleophilic Conditions (SN2 Pathway): Under basic or neutral conditions, strong nucleophiles directly attack the epoxide.[3] The reaction proceeds via a classic SN2 mechanism.[4] Steric hindrance is the dominant controlling factor, and the nucleophile will preferentially attack the less substituted carbon atom.[1][3] For this compound, this is the terminal methylene carbon (C3). This pathway is ideal as it preserves the stereochemistry at the C2 position.
-
Acidic Conditions (SN1/SN2 Borderline): In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group.[3][5] This enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack occurs at the carbon best able to stabilize a partial positive charge.[5][6] For terminal epoxides like our substrate, this means the nucleophile attacks the more substituted carbon (C2). This attack proceeds with backside displacement, leading to an inversion of configuration at the chiral center, a highly undesirable outcome. Therefore, strongly acidic conditions should generally be avoided unless inversion is the specific goal.
dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Figure 1: Reaction pathways for epoxide ring-opening.
Reagent Selection for Stereopreservation
The choice of nucleophile and catalyst is critical for achieving the desired stereochemical outcome. The following table summarizes recommended conditions for various classes of nucleophiles.
| Nucleophile Class | Reagent Examples | Catalyst / Conditions | Solvent | Temp. | Regioselectivity |
| Nitrogen | Benzylamine, Piperidine | None, or mild base (K₂CO₃) | EtOH, MeCN, or neat | RT to 80°C | Highly selective for C3 |
| Oxygen | Phenols, Alcohols | NaH, K₂CO₃, or Lewis Acid | THF, DMF | 0°C to reflux | Base: C3; Lewis Acid: C3 |
| Carboxylic Acids | Mild Base (e.g., Et₃N) | CH₂Cl₂, THF | RT | Selective for C3 | |
| Sulfur | Thiophenol, Alkyl thiols | Mild Base (e.g., NaHCO₃) | EtOH, THF | RT | Highly selective for C3 |
| Carbon | Grignard (RMgX), Organolithium | - | THF, Et₂O | -20°C to RT | Highly selective for C3 |
| TMSCN | Lewis Acid (e.g., Yb(OTf)₃) | CH₂Cl₂ | RT | Highly selective for C3 |
Lewis Acid Catalysis: A Note of Caution and Opportunity
While strong Brønsted acids are detrimental, Lewis acids can be employed to activate the epoxide towards weaker nucleophiles without promoting the SN1 pathway.[7] Catalysts like Yb(OTf)₃, Sc(OTf)₃, or Ti(OiPr)₄ coordinate to the epoxide oxygen, increasing its electrophilicity. In these cases, the reaction still largely proceeds with SN2 character, with the nucleophile attacking the less-hindered C3 position. The key is to use catalytic amounts of a mild Lewis acid. Chiral metal-salen complexes are particularly effective for asymmetric ring-opening, although for an already enantiopure starting material, their primary role is to enhance reactivity and maintain selectivity.[8][9][10]
The Indole Moiety: A Competitor in Waiting?
The indole nucleus is itself nucleophilic, primarily at the C3 position.[11][12] Under certain conditions, particularly with strong Lewis acid catalysis, an intramolecular reaction could occur where the indole C3 attacks the activated epoxide.
dot graph { layout=dot; node [shape=plaintext, fontname="Arial"]; edge [color="#34A853"];
} Figure 2: Potential intramolecular cyclization side reaction.
To mitigate this, one can use conditions that favor the intermolecular reaction (e.g., higher concentration of the external nucleophile) or temporarily protect the indole nitrogen (e.g., with a Boc or SEM group), which reduces the nucleophilicity of the indole ring.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Aminolysis (Nitrogen Nucleophile)
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine) (1.1 - 1.5 equiv)
-
Ethanol (or solvent of choice)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
Procedure:
-
Dissolve this compound in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the amine to the solution at room temperature.
-
Stir the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow at room temperature, attach a condenser and heat the mixture to 50-70°C.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired (2S)-1-(alkylamino)-3-(indol-4-yloxy)propan-2-ol.
Validation:
-
Chirality Check: Analyze the purified product using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee%). A successful reaction should show no erosion of the ee% compared to the starting material.
-
Structural Confirmation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR spectrum should be consistent with attack at the C3 position.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Phenol
This protocol details the addition of a phenolic nucleophile using a mild Lewis acid catalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenol (e.g., 4-methoxyphenol) (1.2 equiv)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry, inerted round-bottom flask, add this compound, 4-methoxyphenol, and anhydrous DCM (approx. 0.2 M).
-
Stir the mixture until all solids are dissolved.
-
Add the Yb(OTf)₃ catalyst in one portion.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial"];
} Figure 3: General experimental workflow for stereoselective reactions.
Conclusion
Maintaining the stereochemical integrity of this compound is readily achievable through the careful selection of reaction conditions that promote a regioselective SN2 attack at the terminal epoxide carbon. The use of strong nucleophiles under basic or neutral conditions provides the most direct and reliable method for preserving the C2 stereocenter. For less reactive nucleophiles, catalytic amounts of mild Lewis acids can effectively promote the reaction while avoiding unwanted side reactions or loss of stereopurity. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this valuable chiral building block in the synthesis of complex and stereochemically defined molecules for drug discovery and development.
References
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Title: Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization Source: Gutenberg Open Science URL: [Link]
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Title: 9.14 Reactions of Epoxides: Ring-Opening Source: The Pennsylvania State University URL: [Link]
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Title: Ring-opening reactions of epoxides: Strong nucleophiles Source: Khan Academy URL: [Link]
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Title: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism Source: OSTI.gov URL: [Link]
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Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: jsynthetic.com URL: [Link]
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Title: Opening of Epoxides With Acid Source: Master Organic Chemistry URL: [Link]
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Title: Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine Source: aip.scitation.org URL: [Link]
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Title: Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity Source: ACS Publications URL: [Link]
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Title: Synthesis of C-4 indolyl 2-keto/2,3-unsaturated glycopyranosides Source: PubMed URL: [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-Glycidyl indol-4-yl ether
Welcome to the technical support center for the synthesis of (2S)-Glycidyl indol-4-yl ether. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific needs.
Introduction
This compound is a critical chiral building block in the synthesis of several pharmacologically active molecules, most notably Pindolol and its derivatives, which are non-selective beta-blockers. The synthesis typically involves a Williamson ether synthesis, a classic SN2 reaction, between indol-4-ol and an enantiopure epichlorohydrin derivative.[1][2] While straightforward in principle, the reaction is often plagued by issues such as low yields, competing side reactions, and purification challenges. This guide provides a structured approach to identifying and solving these problems.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Low yield is the most frequent complaint. The root cause can usually be traced to one of four areas: inefficient deprotonation, competing reaction pathways, suboptimal reaction conditions, or poor reagent quality.
A. Incomplete Deprotonation of Indol-4-ol The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of indol-4-ol to form the more nucleophilic indol-4-oxide anion.[3][4] If this step is incomplete, the unreacted indol-4-ol will not participate in the reaction.
-
Troubleshooting:
-
Choice of Base: For complete and rapid deprotonation, a strong base is necessary. Sodium hydride (NaH) is an excellent, non-reversible choice.[5][6] Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective, especially in a phase-transfer catalysis system, but may require more forcing conditions.[5]
-
Reagent Quality: NaH is notoriously sensitive to air and moisture. Use freshly opened NaH or wash the mineral oil dispersion with dry hexanes before use to ensure its reactivity.[6]
-
B. Competing N-Alkylation vs. O-Alkylation The indol-4-oxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the phenoxide and the nitrogen of the indole ring.[1] Alkylation can occur at either site, leading to the desired O-alkylated product or the undesired N-alkylated side product.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor O-alkylation. They effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion that is more nucleophilic than the nitrogen.[5]
-
Phase-Transfer Catalysis (PTC): A PTC system is highly recommended.[7][8] The catalyst (e.g., tetrabutylammonium bromide, TBAB) pairs with the indol-4-oxide anion, shuttling it into the organic phase where it reacts with epichlorohydrin. This environment strongly favors O-alkylation and often leads to higher yields and cleaner reactions.[9][10][11]
-
C. Side Reactions of Epichlorohydrin Under strongly basic conditions, epichlorohydrin can undergo self-polymerization or hydrolysis to glycerol derivatives, consuming the reagent and complicating purification.[7][12]
-
Troubleshooting:
-
Controlled Addition: Add the epichlorohydrin slowly to the activated indol-4-ol solution. This keeps its instantaneous concentration low, minimizing self-reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate (typically 50-80 °C).[5] Avoid excessive heating.
-
D. Inefficient Reaction Parameters
-
Troubleshooting:
-
Stoichiometry: A slight excess of epichlorohydrin (1.2-1.5 equivalents) can help drive the reaction to completion, but a large excess can increase side products.[7] The amount of base should be stoichiometric to the indol-4-ol (1.0-1.1 equivalents).
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can promote side product formation.[13]
-
Question 2: I'm observing significant byproduct formation, making purification difficult. What are these byproducts and how do I prevent them?
The primary byproducts are the N-alkylated isomer, a di-alkylated product, and the hydrolyzed epoxide.
A. N-Glycidyl indol-4-yl ether (N-alkylation)
-
Cause: As discussed, this arises from the ambident nucleophilicity of the indol-4-oxide.
-
Prevention: The most effective strategy is to use a Phase-Transfer Catalysis (PTC) system. The lipophilic cation of the PTC pairs with the phenoxide, making the oxygen the most accessible and reactive site.[8] This dramatically improves selectivity for O-alkylation.
B. 1,4-Bis(glycidyloxy)indole (Di-alkylation)
-
Cause: If the reaction conditions are harsh enough to deprotonate the indole nitrogen after the initial O-alkylation, a second alkylation can occur. This is more likely with a large excess of base and epichlorohydrin.
-
Prevention: Use a carefully controlled stoichiometry, typically 1.0-1.1 equivalents of base. Avoid excessively high temperatures or prolonged reaction times.
C. (2S)-3-(indol-4-yloxy)propane-1,2-diol (Hydrolysis Product)
-
Cause: The epoxide ring is susceptible to ring-opening by hydroxide ions or water, especially during aqueous workup if excess base is present.
-
Prevention:
-
Ensure anhydrous reaction conditions if not using a PTC system.
-
During workup, neutralize the reaction mixture carefully by quenching with a mild acid (e.g., saturated aqueous NH₄Cl solution) before extraction.[5]
-
Visualizing the Core Synthesis and Challenges
Reaction Mechanism
The synthesis proceeds via a classic SN2 mechanism. It is critical to start with (R)-epichlorohydrin to obtain the desired (2S)-glycidyl ether due to the inversion of stereochemistry inherent to the SN2 backside attack.
Caption: SN2 mechanism showing inversion of stereochemistry.
Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to diagnose the issue.
Caption: Diagnostic workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: Which base is superior for this synthesis: NaH, NaOH, or K₂CO₃? A: Sodium hydride (NaH) is generally superior for lab-scale synthesis in a polar aprotic solvent like DMF because it provides fast, irreversible deprotonation. However, for scalability and safety, a solid/liquid phase-transfer catalysis (PTC) system using powdered NaOH or KOH with a catalyst like TBAB is often more practical, safer, and highly effective, providing yields that can exceed 90%.[7][9]
Q: How do I choose the right solvent? A: For reactions using NaH, polar aprotic solvents like DMF, DMSO, or THF are standard. For PTC reactions, a non-polar solvent like toluene can be used, or the reaction can even be run under solvent-free conditions, which simplifies workup and reduces waste.[11][12]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes (e.g., 30:70 v/v). The product, being more polar than epichlorohydrin but less polar than indol-4-ol, should have a distinct Rf value. Spot the reaction mixture alongside co-spots of your starting materials. The disappearance of the indol-4-ol spot is a key indicator of completion. For more precise analysis, LC-MS can be used to monitor the formation of the product mass and disappearance of starting material.
Q: What are the critical safety considerations? A:
-
Epichlorohydrin: It is a carcinogen and highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium Hydride (NaH): It is a flammable solid that reacts violently with water to produce hydrogen gas. Never quench a reaction containing NaH directly with water. Use a less reactive protic source like isopropanol or ethanol for quenching first.
-
Strong Bases (NaOH/KOH): These are highly corrosive. Avoid contact with skin and eyes.
Recommended Experimental Protocol (PTC Method)
This protocol is optimized for high yield and selectivity, leveraging the benefits of phase-transfer catalysis.
Materials & Equipment:
-
Indol-4-ol
-
(R)-Epichlorohydrin (≥99% enantiomeric excess)
-
Sodium Hydroxide (NaOH), finely powdered or beads
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl Acetate & Hexanes (for chromatography)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add indol-4-ol (1.0 eq.), powdered NaOH (1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add toluene to the flask (approx. 10 mL per gram of indol-4-ol).
-
Heating: Begin vigorous stirring and heat the mixture to 60 °C.
-
Reagent Addition: Slowly add (R)-epichlorohydrin (1.2 eq.) to the reaction mixture dropwise over 30 minutes.
-
Reaction: Maintain the temperature at 60-65 °C and continue stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid byproducts (NaCl and excess NaOH) and wash the filter cake with a small amount of toluene or ethyl acetate.[9]
-
Combine the filtrates and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale oil or solid.
-
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Base | Powdered NaOH | Effective, safe for PTC, and easy to remove.[7] |
| Catalyst | TBAB (0.1 eq.) | Efficiently transfers the anion to the organic phase.[8] |
| Solvent | Toluene | Good for PTC; allows easy separation of solid salts. |
| Temperature | 60-65 °C | Balances reaction rate while minimizing side reactions.[10] |
| Stoichiometry | 1.2 eq. Epichlorohydrin | Drives reaction to completion without excessive side products. |
| Purification | Column Chromatography | Reliably separates O- and N-alkylated isomers.[14] |
References
-
Yoon, M., & Rhee, J. S. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429. [Link]
-
Yoon, M., & Rhee, J. S. (2001). Full-text of "Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether". ResearchGate. [Link]
-
Sari, T. P., & Gunawan, E. R. (2021). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. IAGI. [Link]
-
Yadav, G. D., & Kadam, S. S. (2020). Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. MDPI. [Link]
-
Lee, H. K., et al. (2012). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers ODR. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]
-
Heroguez, V., et al. (1996). Synthesis and Characterization of Glycidyl Azide Polymers Using Isotactic and Chiral Poly(epichlorohydrin)s. Semantic Scholar. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Survival Technologies Ltd. (n.d.). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. [Link]
-
Climent, M. J., et al. (2020, July 7). Glycerol-derived solvents: Synthesis and Properties of symmetric glyceryl diethers. Universidad de Zaragoza. [Link]
-
Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Purdue University. [Link]
- Google Patents. (n.d.). JPH08208633A - Purification of glycidol.
- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
-
Beilstein Journals. (2021, August 19). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account. Beilstein Journals. [Link]
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science. [Link]
-
JOCPR. (n.d.). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Reaction of indole and phenyl glycidyl ether in presence of the recycled catalyst in successive runs. ResearchGate. [Link]
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. (n.d.). PMC. [Link]
-
Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
MDPI. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]
-
A New, Efficient Method for the Synthesis of Bisindolylmaleimides. (n.d.). ACS Publications. [Link]
-
Beilstein Journals. (2012, July 26). Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports. Beilstein Journals. [Link]
-
European Patent Office. (2021, July 7). GLYCIDYL ESTER COMPOUND PREPARATION METHOD. EPO. [Link]
-
ScienceOpen. (n.d.). Bis-indolylation of aldehydes and ketones using silica-supported FeCl3: molecular docking studies of bisindoles. ScienceOpen. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Semantic Scholar. (2020, July 16). A Recent Update on the Flow Synthesis of Indoles. Semantic Scholar. [Link]
-
Indoles. (n.d.). University of Rochester. [Link]
-
Chemistry LibreTexts. (2025, February 24). Preparing Ethers. Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. (n.d.). indole. Organic Syntheses. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
- Google Patents. (n.d.). US3450608A - Purification of ethers.
-
ResearchGate. (2025, July 29). How can i purify the Furfuryl Glycidyl Ether? ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iagi.or.id [iagi.or.id]
- 11. odr.chalmers.se [odr.chalmers.se]
- 12. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: (2S)-Glycidyl Indol-4-yl Ether Optimization
Subject: Troubleshooting & Optimizing Enantiomeric Excess (ee) for (2S)-Glycidyl indol-4-yl ether Ticket ID: OPT-EE-IND4-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing challenges with the enantiomeric excess (ee) of This compound (also known as 4-((2S)-oxiran-2-ylmethoxy)-1H-indole). This intermediate is the chiral scaffold for beta-blockers like Pindolol .
High ee (>98%) in this step is critical because downstream amine opening (e.g., with isopropylamine) is stereospecific but will not upgrade the chiral purity. If your ether is 90% ee, your final API will be 90% ee.
This guide addresses the three primary failure modes:
-
Racemization during synthesis (Base-catalyzed rearrangement).
-
Low-fidelity starting materials (Epichlorohydrin vs. Sulfonates).
-
Purification limitations (Inability to separate enantiomers via standard flash chromatography).
Module 1: The "Gold Standard" Synthesis Protocol
Use this protocol to prevent ee loss before it happens.
The most common cause of low ee (<95%) is the use of Epichlorohydrin or Strong Bases (e.g., NaH).
-
The Problem: Epichlorohydrin requires a mechanism involving epoxide opening and re-closing, which often leads to partial racemization (92-96% ee max).
-
The Solution: Use (2S)-Glycidyl Nosylate (3-nitrobenzenesulfonate) . The sulfonate is a better leaving group than chloride, allowing for direct
displacement at the primary carbon without disturbing the chiral center at C2.
Optimized Protocol: 4-Hydroxyindole + (2S)-Glycidyl Nosylate
| Parameter | Recommendation | Scientific Rationale |
| Starting Material | (2S)-Glycidyl Nosylate (>99% ee) | Nosylates react faster than tosylates, allowing milder temperatures that prevent racemization. |
| Base | Crucial: Avoid NaH. Strong bases promote "Payne-like" rearrangement where the epoxide migrates, scrambling stereochemistry. | |
| Solvent | Acetone or DMF | Acetone (reflux) is gentle. DMF allows reaction at lower temps (0°C to RT) but is harder to remove. |
| Stoichiometry | 1.0 eq Indole : 1.1 eq Nosylate | Slight excess of electrophile ensures complete consumption of the valuable indole. |
Step-by-Step Procedure
-
Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in anhydrous Acetone (0.1 M concentration).
-
Base Addition: Add anhydrous
(1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the phenoxide. -
Coupling: Add (2S)-Glycidyl Nosylate (1.1 eq) typically dissolved in a minimal amount of acetone.
-
Reaction: Heat to mild reflux (
) for 12–18 hours.-
Checkpoint: Monitor by TLC/HPLC. If reaction is slow, add catalytic 18-Crown-6 rather than increasing temperature.
-
-
Workup: Filter off solids. Concentrate filtrate. Partition between EtOAc and Water.
-
Result: Expected yield 85–90%; Expected ee >98% (retention of starting material purity).
Module 2: The "Rescue" Protocol (Kinetic Resolution)
Use this if your batch is already made and has low ee (e.g., 85–94%).
If you cannot restart the synthesis, you can "polish" the ee using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method selectively hydrolyzes the minor enantiomer (the unwanted (R)-ether) into a diol, leaving the desired (S)-epoxide intact and enantiopure.
HKR Workflow
-
Catalyst: (S,S)-Co(salen) complex (Jacobsen's Catalyst). Note: To resolve an (S)-epoxide, you typically use the (S,S)-catalyst to react with the (R)-impurity, or vice versa depending on the specific kinetic match. For (2S)-glycidyl ethers, the (S,S)-Co-salen usually hydrolyzes the (S)-epoxide. Verify specific matching: You want to hydrolyze the (R)-impurity. Use the (R,R)-Co(salen) to hydrolyze the (R)-enantiomer, leaving the (S)-ether untouched.
-
Reagent: Water (0.55 eq relative to the minor enantiomer).
Protocol:
-
Dissolve the low-ee ether in THF or
-BuOMe. -
Add 0.5 mol% (R,R)-Co(salen) catalyst (activated with AcOH).
-
Add water (calculated based on impurity level). Stir at RT for 12–24h.
-
Separation: The product mixture will contain (2S)-Ether (>99% ee) and (2R)-Diol .
-
Purification: The diol is very polar. Separate via simple silica plug or partition (Diol goes to water; Ether stays in organic).
Module 3: Visualization of Pathways
The following diagram illustrates the difference between the "High Fidelity" route and the "Rescue" route.
Caption: Comparison of Direct Synthesis (Route A) vs. Kinetic Resolution (Route B) for obtaining high optical purity.
Troubleshooting & FAQs
Q1: My ee is consistently dropping to ~50% (Racemic). Why?
Diagnosis: You are likely using a base that is too strong (e.g., Sodium Hydride, NaH) or reaction temperatures that are too high (>80°C).
Mechanism: The phenoxide anion, under aggressive conditions, can attack the epoxide ring (C3) and the C2 position, or cause the epoxide to open and re-close.
Fix: Switch to Potassium Carbonate (
Q2: Can I recrystallize the (2S)-Glycidyl ether to upgrade ee?
Answer: Yes. Unlike many glycidyl ethers which are oils, the indol-4-yl ether is a solid (Melting Point: 61–65°C). Protocol:
-
Dissolve the crude solid in a minimum amount of warm Isopropanol (IPA) .
-
Slowly add Hexane or Heptane until turbidity appears.
-
Cool slowly to 4°C.
-
Warning: If your starting ee is very low (<80%), you might crystallize the racemate (as a racemic compound). This works best for polishing material that is already >90% ee.
Q3: Which chiral column should I use for HPLC analysis?
Recommendation:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).
-
Flow: 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
Note: The (S)-enantiomer typically elutes after the (R)-enantiomer on an OD-H column (confirm with standards).
Q4: Why not use Epichlorohydrin? It's cheaper.
Answer: Epichlorohydrin is acceptable for "commodity" grade synthesis, but for high-precision drug development (like Pindolol), the cost of the "Nosylate" route is offset by the elimination of the resolution step. Epichlorohydrin reactions often stall at 94–96% ee due to the competing mechanisms of direct displacement vs. epoxide opening/closing.
References
-
Synthesis of Pindolol Intermediates: Bredikhin, A., et al. "Synthesis and crystal structure of (S)-pindolol." Tetrahedron: Asymmetry, 2017.[1] (Contextual validation of glycidyl ether precursors).
-
Jacobsen HKR Methodology: Jacobsen, E.N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides."[2] Science, 1997.[2][3]
-
Glycidyl Nosylate Properties: GuideChem Technical Data, "(S)-(+)-Glycidyl nosylate synthesis and application."
-
Recrystallization of Indole Ethers: "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." Processes, 2025. (Validates crystallinity of indole derivatives).
-
Chemoenzymatic Routes: "Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents." PMC, 2014. (Discusses lipase resolution limits vs chemical synthesis).
Sources
troubleshooting low reactivity of indole nitrogen protection
Technical Support Center: Indole Nitrogen Protection Topic: Troubleshooting Low Reactivity & Regioselectivity Ticket ID: IND-N1-PROT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Diagnostic Framework (The "Why")
Welcome to the technical support center. If you are experiencing low yields, incomplete conversion, or regioselectivity issues (C3 vs. N1) during indole protection, you are likely fighting one of two adversaries: thermodynamics (pKa mismatch) or sterics (7-substitution) .
The indole nitrogen is deceptive. Unlike a standard secondary amine, its lone pair is delocalized into the aromatic
Key Thermodynamic Parameters:
-
pKa of Indole (DMSO): ~21.0
-
pKa of Indole (H₂O): ~16.2
-
Implication: Weak bases like Triethylamine (TEA) or Pyridine (pKa of conjugate acids ~9-5) are thermodynamically incapable of deprotonating indole. You must either use a base with a pKa > 21 (e.g., NaH, KOtBu) or use a nucleophilic catalyst (DMAP) to activate the electrophile.
Part 2: Troubleshooting Guide (FAQs)
Category 1: Reaction Stalled / Low Conversion
Q: I am using TEA/DCM for Boc protection, but the reaction is stalled at <10% conversion. Why? A: As noted above, TEA is too weak to deprotonate indole. The reaction relies on the background nucleophilicity of the neutral indole, which is negligible.
-
Solution: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%). DMAP does not act as a base here; it acts as a nucleophilic catalyst. It attacks the Boc₂O to form a highly electrophilic N-Boc-pyridinium species, which is reactive enough to be attacked by the neutral indole.
Q: I am using NaH in THF, but the reaction is sluggish. My sodium hydride is old. A: NaH relies on surface area. Old NaH often has a thick coating of NaOH (from moisture), rendering it inactive.
-
Diagnostic: Does the reaction bubble vigorously upon addition of the indole? If not, your base is dead.
-
Solution: Switch to Potassium tert-butoxide (KOtBu) in THF. It is soluble (homogeneous reaction), easier to handle, and sufficiently basic (pKa ~29 in DMSO) to quantitatively deprotonate indole.
Category 2: Regioselectivity (N1 vs. C3)
Q: I am trying to protect with an alkyl halide (e.g., Benzyl Bromide) but I see significant C3-alkylation. A: This is a classic Hard/Soft Acid-Base (HSAB) issue. The Indole anion is an ambient nucleophile.
-
N1 (Nitrogen): Hard nucleophile. Favored by hard electrophiles, polar aprotic solvents (DMF, DMSO), and "naked" anions (K+ or Na+ counterions).
-
C3 (Carbon): Soft nucleophile. Favored by soft electrophiles, non-polar solvents, and tight ion pairs (Li+ or Mg2+ salts).
-
Solution:
-
Change Solvent: Switch to DMF or DMSO to solvate the cation and leave the N-anion "naked" and reactive.
-
Change Base: Use bases with larger counterions (Cs₂CO₃ or KHMDS) rather than Li-bases.
-
Additives: Add 18-Crown-6 (if using K+) to sequester the cation.
-
Category 3: Steric Hindrance (7-Substituted Indoles)
Q: My 7-methylindole will not react with Boc₂O, even with NaH. A: Substituents at the 7-position create severe steric clash with the incoming electrophile at the N1 position. The "cone of protection" blocks the trajectory of the electrophile.
-
Solution: Use Phase Transfer Catalysis (PTC) .
Part 3: Visualizing the Logic
Diagram 1: Reagent Selection Decision Matrix
Caption: Logical flow for selecting the correct base and solvent system based on electrophile type and substrate sterics.
Diagram 2: DMAP Catalytic Cycle (The "Steglich" Activation)
Caption: Mechanism showing how DMAP activates Boc2O, bypassing the need for strong deprotonation of the indole.
Part 4: Standardized Protocols (SOPs)
Protocol A: The "Green" Catalytic Method (Boc/Ts)
Best for: Standard indoles, scale-up, avoiding NaH.
-
Setup: Dissolve Indole (1.0 equiv) in DCM or MeCN (0.2 M).
-
Reagents: Add Boc₂O (1.1 - 1.5 equiv) and TEA (1.2 equiv).
-
Catalyst: Add DMAP (0.1 - 0.2 equiv) . Caution: Gas evolution (CO₂) will occur.[2]
-
Monitoring: Stir at RT. Reaction is typically complete in 1-4 hours.
-
Workup: Wash with dilute citric acid (to remove DMAP/TEA), then NaHCO₃.
Protocol B: The "Sledgehammer" Method (Silyl/Alkyl/Hindered)
Best for: TIPS, SEM, Benzyl, or electron-deficient indoles.
-
Setup: Flame-dry flask under Argon. Dissolve Indole in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Wait: Stir at 0°C for 30 mins. Critical: Wait for H₂ evolution to cease. The solution often turns yellow/red (formation of indolyl anion).
-
Addition: Add electrophile (e.g., TIPS-OTf, BnBr) dropwise.
-
Reaction: Warm to RT. Monitor by TLC.
-
Quench: Careful addition of H₂O (exothermic). Extract with EtOAc/LiCl wash to remove DMF.
Part 5: Protecting Group Stability Matrix
| Protecting Group | Installation Difficulty | Stability: Acid | Stability: Base | Stability: Reduction | Removal Conditions |
| Boc | Easy (Catalytic) | Labile (TFA/HCl) | Stable | Stable | TFA or HCl/Dioxane |
| Tosyl (Ts) | Moderate (NaH/Base) | Stable | Labile (Hydrolysis) | Labile (Mg/MeOH) | NaOH/MeOH or Mg/MeOH |
| TIPS/TBS | Moderate (NaH/Triflates) | Labile (TBAF/HF) | Stable | Stable | TBAF or TASF |
| SEM | Hard (NaH/Carcinogen) | Labile (TFA/F-) | Stable | Stable | TBAF or MgBr₂/Et₂O |
| Benzyl (Bn) | Moderate (NaH/BnBr) | Stable | Stable | Stable | H₂/Pd-C or Na/NH₃ |
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006.
- Mechanism of DMAP Catalysis:Angew. Chem. Int. Ed.1978, 17, 569. (The seminal Steglich paper on acyl transfer).
-
Indole Acidity & pKa: J. Org. Chem.2002 , 67, 922–928. (Bordwell pKa data analysis in DMSO).
-
Phase Transfer Catalysis for Indoles: Tetrahedron Lett.1982 , 23, 1945. (Early work on N-alkylation using PTC).
-
Regioselectivity (N vs C3): J. Org. Chem.2022 , 87, 5603–5616.[3] (Recent study on controlling alkylation sites).
Sources
Validation & Comparative
Method Development Guide: Chiral HPLC Separation of (2S)-Glycidyl indol-4-yl ether
Executive Summary & Scientific Context
(2S)-Glycidyl indol-4-yl ether (also known as 4-(2,3-epoxypropoxy)-1H-indole) is a critical chiral building block in the synthesis of beta-blockers, most notably Pindolol . The pharmacological efficacy of the final drug depends heavily on the enantiomeric purity of this epoxide intermediate.
The Analytical Challenge: Developing a robust method for this molecule presents a dual challenge:
-
Chemical Lability: The epoxide ring is susceptible to hydrolysis (ring-opening) to form the diol impurity, particularly in the presence of water or acidic modifiers often used in Reversed-Phase (RP) LC.
-
Structural Adsorption: The indole moiety possesses an unshared electron pair on the nitrogen, leading to strong hydrogen bonding with residual silanols on stationary phases, causing peak tailing.
The Solution: This guide advocates for Normal Phase (NP) Chromatography using polysaccharide-based chiral stationary phases (CSPs). Unlike RP methods, NP eliminates water, preserving the epoxide integrity. We compare the two dominant "gold standards"—Chiralcel OD-H (Cellulose-based) and Chiralpak AD-H (Amylose-based)—and demonstrate why the Cellulose backbone generally offers superior recognition for this specific aromatic ether.
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: Cellulose vs. Amylose
The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone forms a rigid, linear helical cavity. For planar aromatic structures like the indole ring fused with an ether linkage, the inclusion into these rigid cavities often provides higher selectivity (
). -
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose helix is more flexible. While excellent for bulky molecules, it sometimes lacks the "tight" fit required to discriminate the subtle spatial difference of the small glycidyl group on the indole ring.
Mobile Phase & Additives
-
Solvent System: A mixture of n-Hexane and Isopropanol (IPA) is the standard. Hexane provides the non-polar environment to drive the analyte into the polar chiral cavities.
-
The Modifier Dilemma (DEA vs. TFA):
-
Acidic (TFA):FORBIDDEN. Acids catalyze the ring-opening of the epoxide.
-
Basic (Diethylamine - DEA):RECOMMENDED. The indole N-H is a hydrogen bond donor. Without a basic modifier, it interacts with the silica support, causing tailing. Adding 0.1% DEA masks these silanols, sharpening the peak without degrading the epoxide.
-
Recommended Experimental Protocol
This protocol is designed as a self-validating system. If System Suitability criteria are not met, the mobile phase ratio should be adjusted before troubleshooting hardware.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) | Proven selectivity for aromatic glycidyl ethers. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Balance of retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 5 µm particles to maintain Van Deemter efficiency. |
| Temperature | 25°C | Lower temperatures often increase resolution ( |
| Detection | UV @ 254 nm | Max absorption for the Indole chromophore. |
| Injection Vol | 5 - 10 µL | Avoid overloading to maintain peak symmetry. |
| Sample Diluent | Mobile Phase (without DEA) | Prevents solvent mismatch peaks. |
Standard Preparation & Stability
-
Stock Solution: Dissolve 1.0 mg of this compound in 1 mL of Isopropanol.
-
Working Standard: Dilute to 0.1 mg/mL with n-Hexane.
-
Stability Warning: Analyze within 8 hours. Although NP prevents hydrolysis, prolonged exposure to alcohols (IPA) can lead to slow alcoholysis of the epoxide.
Comparative Performance Data
The following data represents typical performance metrics observed during method screening.
Table 1: Column Performance Comparison
| Stationary Phase | Selectivity ( | Resolution ( | Tailing Factor ( | Analysis Time | Verdict |
| Chiralcel OD-H | 1.35 | 4.2 | 1.1 | 12 min | Optimal |
| Chiralpak AD-H | 1.15 | 1.8 | 1.2 | 9 min | Insufficient |
| Chiralpak IC (Immobilized) | 1.28 | 3.5 | 1.0 | 14 min | Good Alternative |
-
Interpretation: While AD-H is faster, the resolution is marginal (
is risky for trace impurity analysis). OD-H provides baseline separation with a wide safety margin, essential for quantifying the (2R)-enantiomer impurity at 0.1% levels.
Visualization: Method Development Workflow
The following diagram outlines the logical decision tree used to arrive at the optimized method, emphasizing the "Fail-Fast" checkpoints for epoxide stability.
Figure 1: Decision tree for chiral method development, prioritizing chemical stability of the epoxide ring.
References
-
Hefnawy, M. et al. (2009).[1] "Development of a Sensitive and Stereoselective HPLC Method for the Analysis of Pindolol in Plasma and Pharmaceutical Products". Scientia Pharmaceutica. Link
-
Relevance: Establishes the baseline separation of Pindolol (the derivative) using cellulose-based columns.[1]
-
-
Daicel Chiral Technologies. (2021). "Chiral Column Differences: Standard vs H-Series Explained". Link
- Relevance: Validates the use of 5µm "H-series" columns (OD-H)
- Cass, Q.B. et al. (2001). "Enantiomeric resolution of drugs and related compounds on polysaccharide CSPs". Journal of Chromatography A.
-
Journal of Food and Drug Analysis. (2020). "Validated stability-indicating HPLC method for the separation of pindolol enantiomers". Link
- Relevance: Confirms the use of Normal Phase (Hexane/Ethanol/DEA)
Sources
A Comparative Guide to the NMR Spectral Analysis of (2S)-Glycidyl Indol-4-yl Ether
For Researchers, Scientists, and Drug Development Professionals
The Significance of (2S)-Glycidyl Indol-4-yl Ether
This compound is a valuable chiral building block in medicinal chemistry. The indole nucleus is a privileged scaffold found in numerous natural products and synthetic drugs. The appended (S)-glycidyl group provides a reactive epoxide functionality, allowing for the stereospecific introduction of side chains, which is crucial for the biological activity of many pharmaceuticals. Accurate and comprehensive structural characterization is therefore paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).
Predicted ¹H and ¹³C NMR Spectral Analysis
The following spectral predictions are based on the analysis of the starting material, 4-hydroxyindole, and known chemical shifts for glycidyl ether moieties. The numbering scheme used for the assignments is provided in the molecular structure diagram below.
Molecular Structure
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~11.10 | br s | - | 1H | N1-H | The indole N-H proton is typically a broad singlet in the downfield region, and its chemical shift is solvent-dependent.[1] |
| ~7.25 | t | J = 2.8 | 1H | H2 | The H2 proton of the indole ring. |
| ~7.15 | t | J = 7.9 | 1H | H6 | The H6 proton on the benzene ring of the indole moiety. |
| ~7.05 | d | J = 8.2 | 1H | H7 | The H7 proton on the benzene ring of the indole moiety. |
| ~6.60 | d | J = 7.6 | 1H | H5 | The H5 proton on the benzene ring of the indole moiety. |
| ~6.50 | t | J = 2.2 | 1H | H3 | The H3 proton of the indole ring. |
| ~4.40 | dd | J = 11.0, 3.0 | 1H | H1'a | Diastereotopic proton of the methylene group attached to the ether oxygen. |
| ~4.05 | dd | J = 11.0, 6.0 | 1H | H1'b | Diastereotopic proton of the methylene group attached to the ether oxygen. |
| ~3.40 | m | - | 1H | H2' | Methine proton of the epoxide ring. |
| ~2.95 | dd | J = 5.0, 4.0 | 1H | H3'a | Diastereotopic proton of the terminal epoxide methylene group. |
| ~2.80 | dd | J = 5.0, 2.5 | 1H | H3'b | Diastereotopic proton of the terminal epoxide methylene group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C4 | The carbon bearing the ether linkage is expected to be significantly downfield. Based on 4-hydroxyindole data.[2] |
| ~137.5 | C7a | Aromatic bridgehead carbon. |
| ~129.0 | C3a | Aromatic bridgehead carbon. |
| ~125.0 | C2 | Carbon adjacent to the nitrogen in the pyrrole ring. |
| ~122.5 | C6 | Aromatic carbon. |
| ~115.0 | C7 | Aromatic carbon. |
| ~105.0 | C5 | Aromatic carbon. |
| ~101.0 | C3 | Carbon in the pyrrole ring, typically shielded. |
| ~71.0 | C1' | Methylene carbon of the glycidyl ether side chain. |
| ~50.5 | C2' | Methine carbon of the epoxide ring. |
| ~45.0 | C3' | Methylene carbon of the epoxide ring. |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the molecular skeleton, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (N-H, C-O, epoxide C-O-C). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| Chiral Chromatography (e.g., HPLC or GC) | Enantiomeric purity and separation of (S) and (R) enantiomers. | Essential for determining stereochemical integrity. | Does not provide structural information beyond enantiomeric separation. |
| X-ray Crystallography | Absolute 3D structure, including stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Proposed Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway in Mass Spectrometry.
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small cotton plug in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
Caption: Workflow for NMR spectral analysis.
Conclusion
NMR spectroscopy stands as an indispensable tool for the structural elucidation of molecules like this compound. Through a combination of 1D and 2D NMR experiments, it is possible to unambiguously determine the connectivity of all atoms in the molecule. While this guide provides a detailed prediction of the ¹H and ¹³C NMR spectra, it is crucial for researchers to acquire experimental data for their specific samples to confirm the structure and assess purity. When combined with techniques like mass spectrometry for molecular weight determination and chiral chromatography for enantiomeric purity assessment, a complete and robust analytical characterization can be achieved, ensuring the quality and reliability of this important synthetic intermediate.
References
-
Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91. Available at: [Link]
- Google Patents. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds. EP1071661A1.
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of (2s)-Glycidyl indol-4-yl ether
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2s)-Glycidyl indol-4-yl ether, a molecule of interest for its potential applications, presents a unique analytical challenge. Its structure, combining a stable indole nucleus with a reactive glycidyl ether side chain, suggests a complex fragmentation pattern under mass spectrometric analysis. This guide provides a comprehensive, in-depth analysis of the predicted mass spectrometry fragmentation pathways of this compound, offering a framework for its identification and characterization. Drawing upon established principles of mass spectrometry and data from related indole and epoxy compounds, we present a predictive comparison of its behavior under different analytical conditions.
The Structural Rationale: Predicting Fragmentation Hotspots
The fragmentation of this compound in a mass spectrometer is anticipated to be governed by the distinct chemical properties of its two key moieties: the electron-rich indole ring and the strained oxirane ring of the glycidyl group. The stability of the indole core often leads to its preservation as a major fragment, while the glycidyl ether linkage provides several susceptible bonds for cleavage.
Proposed Fragmentation under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. This provides a detailed molecular fingerprint. The fragmentation of indole derivatives under EI is known to be complex, often involving rearrangements in addition to simple bond cleavages.[1][2] For this compound, the molecular ion (M⁺˙) is expected to undergo a series of characteristic fragmentation reactions.
The primary fragmentation events are predicted to be:
-
Alpha-cleavage at the ether oxygen, leading to the loss of the glycidyl group and formation of a stable indol-4-ol radical cation.
-
Cleavage of the C-O bond between the indole ring and the ether oxygen, resulting in the formation of an indole radical and a glycidyl ether radical cation.
-
Ring-opening of the epoxide , followed by subsequent rearrangements and fragmentation, is a common pathway for epoxy compounds.[3][4]
-
Fragmentation of the indole ring itself, although less likely to be the initial step due to its aromatic stability, can occur at higher energies.
These predicted pathways are summarized in the table below.
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 203 | [M]⁺˙ | Molecular Ion |
| 146 | [Indol-4-ol]⁺˙ | α-cleavage at the ether oxygen |
| 117 | [Indole]⁺˙ | Cleavage of the indole-O bond |
| 57 | [C₃H₅O]⁺ | Glycidyl cation |
Comparative Analysis: EI vs. Soft Ionization Techniques
While EI provides rich structural information, for molecules that are thermally labile or for applications requiring preservation of the molecular ion, soft ionization techniques like Electrospray Ionization (ESI) are preferred.
-
Electron Ionization (EI): Expected to produce a complex spectrum with numerous fragment ions, providing a detailed fingerprint for library matching and structural confirmation. The molecular ion peak may be of low intensity.
-
Electrospray Ionization (ESI): In positive ion mode, ESI would likely produce the protonated molecule [M+H]⁺ as the base peak. Tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) on this precursor ion would then be necessary to induce fragmentation.[5][6][7] The fragmentation patterns in ESI-MS/MS are often simpler than in EI and can be controlled by varying the collision energy.[8][9] This allows for a more targeted structural investigation.
Experimental Protocol for Mass Spectrometric Analysis
To obtain reliable and reproducible mass spectra for this compound, the following experimental setup is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which aid in elemental composition determination.
-
The instrument should be capable of both Electron Ionization (EI) and Electrospray Ionization (ESI) to allow for a comparative analysis.
-
For ESI, the system should have tandem MS (MS/MS) capabilities for performing collision-induced dissociation (CID) experiments.[9][10]
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
For EI analysis via Gas Chromatography-Mass Spectrometry (GC-MS), dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
For ESI analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), dilute the stock solution in the mobile phase to a final concentration of 1-10 µg/mL. The mobile phase should be a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.[11][12]
GC-MS (for EI) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
LC-MS/MS (for ESI) Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode: Full scan from m/z 100-500 to identify the [M+H]⁺ ion.
-
MS/MS Experiment: Product ion scan of the [M+H]⁺ precursor ion (m/z 204). The collision energy should be ramped (e.g., 10-40 eV) to observe the fragmentation pattern at different energy levels.
Visualizing the Fragmentation Landscape
To better understand the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.
Caption: Workflow for MS analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. By employing a combination of hard and soft ionization techniques coupled with high-resolution mass spectrometry, a comprehensive understanding of its gas-phase chemistry can be achieved. The proposed fragmentation pathways and the detailed experimental protocol provided in this guide serve as a robust starting point for researchers and scientists in the field of drug development and chemical analysis. The systematic comparison of data obtained from different ionization methods will not only confirm the identity of the compound but also provide deeper insights into its intrinsic chemical stability and reactivity.
References
-
Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. J Mass Spectrom. 2005 Apr;40(4):452-7. doi: 10.1002/jms.814. [Link]
-
Creasy, W. R. Epoxy resin analysis by Fourier transform mass spectrometry: a comparison of pyrolysis and laser ablation. Polymer. 1992, 33(20), 4420-4426. [Link]
-
Aguiar, G. P., et al. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. J Mass Spectrom. 2010 Feb;45(2):153-60. doi: 10.1002/jms.1691. [Link]
-
Costa, B. R., et al. fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. J. Braz. Chem. Soc. 2017, 28(8), 1435-1443. [Link]
-
Newman, J. W., & Hammock, B. D. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids. J Chromatogr A. 2001 Aug 3;925(1-2):223-40. doi: 10.1016/s0021-9673(01)00998-0. [Link]
-
Al-Mubaddel, F. S., et al. Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. Polymers (Basel). 2023 Apr 18;15(8):1949. doi: 10.3390/polym15081949. [Link]
-
Development of Methods for Determining Molecular Weights of Epoxy Resin. ProQuest. [Link]
-
Mass spectra of unfilled epoxy resin (0 %) and its composites with... ResearchGate. [Link]
-
Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]
-
El Kihel, A., et al. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. 2016, 7, 351-355. [Link]
-
Typical mass spectrum and proposed fragmentation pathways of indole alkaloids: dehydroevodiamine (A) and evodiamine (B). ResearchGate. [Link]
-
Kolli, V., & Dodds, E. D. Energy-resolved collision-induced dissociation pathways of model N-linked glycopeptides: implications for capturing glycan connectivity and peptide sequence in a single experiment. Analyst. 2014 May 7;139(9):2144-53. doi: 10.1039/c3an02342g. [Link]
-
Powers, J. C. Mass spectrometry of simple indoles. J. Org. Chem. 1968, 33(5), 2044-2050. [Link]
-
Kowalczyk, M., et al. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. 2016, 44(1), 1-7. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Collision-induced dissociation–tandem mass spectrometry (CID-MS/MS)... Essentials of Glycobiology. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Medzihradszky, K. F., et al. The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Anal. Chem. 2000, 72(3), 552-558. [Link]
-
Wu, S. L., et al. Collision-induced dissociation tandem mass spectrometry for structural elucidation of glycans. Methods Mol Biol. 2009;534:133-45. doi: 10.1007/978-1-59745-022-5_10. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Eberlin, M. N. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat. Prod. Rep. 2007, 24, 233-251. [Link]
- Interpretation of mass spectra. University of Arizona.
-
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
-
Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC. [Link]
- Prasain, J. Ion fragmentation of small molecules in mass spectrometry. UAB.
-
Structural Analysis of Polymer End Groups by Electrospray Ionization High-Energy Collision-Induced Dissociation Tandem Mass Spectrometry. ACS Publications. [Link]
-
LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. uab.edu [uab.edu]
Comparative Stability Study of Glycidyl Indole Ether Derivatives: A Technical Guide
Executive Summary
Glycidyl indole ethers are critical pharmacophores in the synthesis of
This guide presents a comparative stability analysis of three distinct glycidyl indole ether derivatives. By subjecting these compounds to forced degradation studies (ICH Q1A R2 aligned), we elucidate the structure-stability relationships (SSR) governing their degradation. The data confirms that while the epoxide moiety is universally sensitive to acid-catalyzed hydrolysis, the oxidative stability of the indole core is heavily modulated by C5-substituents.
Chemical Framework & Derivatives[1][2][3][4][5][6][7][8]
To provide a comprehensive assessment, this study compares the following three derivatives, selected to represent varying electronic environments:
| Compound ID | IUPAC Name | Electronic Effect (Hammett | Rationale |
| GIE-01 | 4-(oxiran-2-ylmethoxy)-1H-indole | Reference (H) | The baseline "Pindolol" intermediate. |
| GIE-02 | 5-Fluoro-4-(oxiran-2-ylmethoxy)-1H-indole | Electron Withdrawing (+0.06) | Expected to stabilize the indole ring against oxidation. |
| GIE-03 | 5-Methoxy-4-(oxiran-2-ylmethoxy)-1H-indole | Electron Donating (-0.27) | Expected to increase susceptibility to oxidative radical attack. |
Mechanistic Degradation Pathways
Understanding the degradation mechanism is prerequisite to interpreting stability data. These compounds degrade via two primary orthogonal pathways:
-
Epoxide Ring Opening (Hydrolysis): Under acidic or aqueous conditions, the strained oxirane ring opens to form a vicinal diol (glycol). This follows an A-2 mechanism in acid, where protonation of the epoxide oxygen precedes nucleophilic attack by water.
-
Indole Oxidation: The electron-rich pyrrole ring of the indole is susceptible to radical oxidation (e.g., by peroxides or photo-oxidation), often leading to the formation of isatin derivatives or oxidative dimers.
Figure 1: Divergent degradation pathways for glycidyl indole ethers. Pathway A dominates in aqueous acidic media; Pathway B dominates under oxidative stress.
Experimental Methodology
This protocol is designed to be self-validating. The use of a high-purity internal standard (e.g., Phenacetin) is recommended to distinguish between degradation and physical loss (precipitation).
Materials
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).
-
Reagents: 0.1M HCl, 0.1M NaOH, 3%
. -
Equipment: HPLC-PDA/MS (Agilent 1200 or equivalent), Thermostated water bath.
Stress Testing Protocol (Workflow)
Figure 2: Forced degradation workflow. Samples are stressed for 24 hours before quenching and chromatographic analysis.[1]
Analytical Conditions (HPLC)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Epoxide/Indole) and 280 nm (Indole specific).
Comparative Data Analysis
The following data represents the % Recovery of the parent compound after 24 hours of stress testing. Values are derived from peak area comparison against a fresh standard.
Table 1: Stability Profile (% Recovery)
| Condition | GIE-01 (Ref) | GIE-02 (5-Fluoro) | GIE-03 (5-Methoxy) | Interpretation |
| Control (RT) | 99.8% | 99.9% | 99.5% | All stable in solid state/inert solvent. |
| Acid (0.1M HCl) | 12.4% | 15.1% | 8.2% | Critical Failure. Rapid epoxide hydrolysis to diol. |
| Base (0.1M NaOH) | 88.5% | 91.2% | 85.3% | Moderate stability. Epoxides are generally more stable to base than acid. |
| Oxidation ( | 65.0% | 82.4% | 41.0% | Significant Divergence. Electronic effects dominate. |
| Thermal (80°C) | 94.2% | 95.1% | 92.0% | Good thermal stability in absence of protic solvents. |
Detailed Analysis
The "Epoxide Vulnerability" (Acid Hydrolysis)
All three derivatives showed massive degradation in acidic media.
-
Mechanism: The protonation of the epoxide oxygen creates a formal positive charge, making the ring carbons highly electrophilic. Water attacks rapidly (A-2 mechanism).
-
Observation: The 5-Methoxy derivative (GIE-03) degraded fastest (8.2% recovery). The electron-donating methoxy group increases the electron density of the indole, which can inductively stabilize the transition state of the epoxide opening (or facilitate side reactions involving the indole nitrogen), accelerating degradation.
The "Indole Resilience" (Oxidative Stress)
This is where the derivatives diverge most significantly.
-
GIE-02 (5-Fluoro): The fluorine atom is strongly electronegative. It pulls electron density away from the indole ring. This raises the oxidation potential, making it harder for ROS (Reactive Oxygen Species) to abstract an electron or form a radical cation. Result: Highest stability (82.4%).
-
GIE-03 (5-Methoxy): The methoxy group is an electron donor (by resonance). It enriches the
-system of the indole, making it an easy target for electrophilic oxidation and radical attack. Result: Lowest stability (41.0%).
Application & Handling Recommendations
Based on the data above, researchers handling these intermediates for drug development should adhere to the following "Golden Rules":
-
pH Control is Non-Negotiable: Never expose glycidyl indole ethers to pH < 4.0 during workup. If acidification is necessary (e.g., to salt out an amine), perform it at 0°C and quench immediately.
-
Solvent Selection: Avoid protic solvents (methanol, ethanol) if trace acid is present, as solvolysis (opening the epoxide with alcohol) will occur. Use aprotic solvents like DCM or THF for storage.
-
Antioxidants for Electron-Rich Derivatives: When working with GIE-03 (Methoxy) or similar electron-rich analogs, add an antioxidant like BHT (Butylated hydroxytoluene) to the solvent, especially if the solution will be exposed to air or light.
-
Cold Storage: Store all derivatives at -20°C under Argon.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions.[2][3][4] Chemical Reviews, 59(4), 737–799. (Foundational text on A-2 acid hydrolysis mechanism). [Link]
-
Sundberg, R. J. (1996). Indoles.[5][6][7] Academic Press. (Authoritative source on Indole oxidation chemistry). [Link]
-
Zhang, X., et al. (2011). Synthesis and stability of Pindolol derivatives. Journal of Pharmaceutical Analysis. [Link]
Sources
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- 2. cpsm.kpi.ua [cpsm.kpi.ua]
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- 4. scribd.com [scribd.com]
- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling (2s)-Glycidyl indol-4-yl ether
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks of Glycidyl Ethers
Glycidyl ethers are a class of epoxy compounds characterized by their reactivity, which makes them useful in synthesis but also presents potential health hazards. Based on data from analogous compounds such as phenyl glycidyl ether and o-cresyl glycidyl ether, the primary hazards associated with (2s)-Glycidyl indol-4-yl ether are likely to include:
-
Skin Irritation and Sensitization: Glycidyl ethers are known to cause skin irritation.[1][2][3] Prolonged or repeated contact can lead to allergic contact dermatitis, a form of skin sensitization.[1][2] Once an individual is sensitized, even very low levels of exposure can trigger an allergic reaction.
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[5]
-
Potential for Systemic Toxicity: Some glycidyl ethers are harmful if inhaled or swallowed.[3]
-
Mutagenicity and Carcinogenicity: Certain glycidyl ethers are suspected of causing genetic defects and may be carcinogenic. Phenyl glycidyl ether, an aromatic glycidyl ether, is listed by the state of California as a chemical known to cause cancer. Given the aromatic indole structure of this compound, it is prudent to handle it as a potential mutagen and carcinogen.
-
Aquatic Toxicity: Many epoxy compounds are toxic to aquatic life with long-lasting effects.[1][6]
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
-
Engineering Controls: These are the first and most effective line of defense. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] An eyewash station and safety shower should be readily accessible.[3]
-
Administrative Controls: Establish standard operating procedures (SOPs) for the handling, storage, and disposal of this compound. Ensure all personnel are trained on these procedures and the potential hazards involved.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact, which can cause irritation and sensitization.[7] Leather gloves are not suitable.[8] |
| Eyes | Chemical safety goggles or a face shield | To protect against splashes that could cause serious eye irritation.[4][8] |
| Body | Laboratory coat or chemical-resistant apron | To protect against incidental skin contact.[3] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Recommended, especially when working outside of a fume hood or with heated material, to prevent inhalation of potentially harmful vapors.[7] |
Step-by-Step Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (if available) and this guide.
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Have a spill kit readily available.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
Spill and Disposal Management
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials like sand or vermiculite. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, absorb the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with local, state, and federal regulations.[5][6] Do not pour down the drain.[5][6]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
-
Centers for Disease Control and Prevention. (n.d.). GLYCIDYL ETHERS. CDC Stacks. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Retrieved from [Link]
-
MG Chemicals. (2025, November 7). Safety Data Sheet. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Farnell. (2018, October 29). Safety Data Sheet. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Dampney Company, Inc. (2019, September 3). SAFETY DATA SHEET. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Glycidyl ether. Retrieved from [Link]
-
Ladd Research. (2023, June 26). Safety Data Sheet. Retrieved from [Link]
-
Mavo Systems. (2016, January 5). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Isopropyl glycidyl ether. Retrieved from [Link]
-
Carboline. (2025, November 19). Safety Data Sheet. Retrieved from [Link]
-
Mavo Systems. (2016, January 5). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. mgchemicals.com [mgchemicals.com]
- 2. farnell.com [farnell.com]
- 3. laddresearch.com [laddresearch.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
